molecular formula C25H20Cl2N2O3 B610328 PTC299 CAS No. 1219951-09-3

PTC299

货号: B610328
CAS 编号: 1219951-09-3
分子量: 467.3 g/mol
InChI 键: SRSHBZRURUNOSM-DEOSSOPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PTC299 is a novel, orally administered small-molecule designed to inhibit the production of vascular endothelial growth factor (VEGF) in tumors. Overexpression of VEGF plays a key role in multiple diseases including cancer and macular degeneration. This compound was discovered through PTC's GEMS technology by targeting the post-transcriptional processes that regulate VEGF formation, and is currently being developed for the treatment of cancer.
Emvododstat is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor (VEGF) synthesis with potential antiangiogenesis and antineoplastic activities. Emvododstat targets post-transcriptionally by selectively binding the 5'- and 3'-untranslated regions (UTR) of VEGF messenger RNA (mRNA), thereby preventing translation of VEGF. This inhibits VEGF protein production and decreases its levels in the tumor and bloodstream. In turn, this may result in the inhibition of migration, proliferation and survival of endothelial cells, microvessel formation, the inhibition of tumor cell proliferation, and eventually the induction of tumor cell death. VEGFs are upregulated in a variety of tumor cell types and play key roles during angiogenesis. In addition, emvododstat may enhance the antitumor activity of other chemotherapeutic agents.
EMVODODSTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
dihydroorotate dehydrogenase inhibito

属性

IUPAC Name

(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSHBZRURUNOSM-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256565-36-2
Record name EMVODODSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053QD2I96A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The role of DHODH inhibition in PTC299's anticancer activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Role of Dihydroorotate Dehydrogenase (DHODH) Inhibition in the Anticancer Activity of PTC299 (Emvododstat)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as emvododstat, is an orally bioavailable small molecule that has demonstrated significant anticancer activity in preclinical and clinical studies. Initially identified as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) mRNA translation, the core mechanism of this compound's therapeutic effect is now understood to be the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells.[4][5][6] This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Introduction to this compound and DHODH

This compound is a novel investigational drug that targets a fundamental metabolic process required for cancer cell growth.[7][8] Unlike therapies that target specific oncogenic signaling pathways, this compound exploits the reliance of malignant cells on the de novo synthesis of pyrimidine nucleotides, the essential building blocks for DNA and RNA.[6][9]

The primary molecular target of this compound is Dihydroorotate Dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme.[10][11] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[4][6] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are often more dependent on this de novo pathway than on the alternative salvage pathway, making DHODH an attractive therapeutic target.[1][9] Inhibition of DHODH leads to pyrimidine starvation, which in turn results in cell cycle arrest, induction of differentiation, and/or apoptosis in cancer cells.[9][12]

Mechanism of Action: From DHODH Inhibition to Anticancer Effects

This compound directly binds to DHODH, inhibiting its enzymatic function.[9] This targeted inhibition sets off a cascade of cellular events that collectively contribute to its anticancer activity.

  • Pyrimidine Depletion: Inhibition of DHODH leads to a rapid decrease in the intracellular pool of pyrimidine nucleotides (UTP, CTP).[2] This is accompanied by an accumulation of the DHODH substrate, dihydroorotate (DHO), which serves as a key biomarker for target engagement both in vitro and in vivo.[1][9][10]

  • Inhibition of Cell Proliferation: The depletion of essential pyrimidines halts DNA and RNA synthesis, leading to a G1 phase cell cycle arrest and a potent inhibition of cancer cell proliferation.[9][12] This effect is particularly pronounced in hematologic malignancies like Acute Myeloid Leukemia (AML), which exhibit a strong dependence on the de novo pathway.[1][9]

  • Induction of Differentiation: In certain cancer types, such as AML, pyrimidine starvation induced by this compound can promote the differentiation of malignant blast cells into more mature cell types.[4][9]

  • Downstream Effect on VEGFA Production: this compound was first identified for its ability to inhibit the production of VEGFA, a key pro-angiogenic factor.[3][8] This effect is now understood to be a downstream consequence of DHODH inhibition. The reduced availability of pyrimidines impairs the translation of VEGFA mRNA.[1][2][13] This anti-angiogenic activity can be completely reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway, confirming the mechanistic link to DHODH.[1][13]

The signaling pathway from DHODH inhibition to the ultimate anticancer effects is visualized below.

DHODH_Inhibition_Pathway cluster_effects Cellular Effects Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate (DHO) Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP_CTP UTP, CTP UDP->UTP_CTP DNA_RNA_Synthesis DNA/RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Required for VEGFA_Translation VEGFA mRNA Translation UTP_CTP->VEGFA_Translation Required for Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Enables Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Angiogenesis Angiogenesis VEGFA_Translation->Angiogenesis Promotes Angiogenesis->Tumor_Growth This compound This compound DHODH_Node DHODH This compound->DHODH_Node Inhibits DHODH_Node->Orotate

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and subsequent anticancer effects.

Quantitative Data on this compound's Activity

The potency of this compound has been quantified in various preclinical models. The following tables summarize key data points.

Table 1: In Vitro Potency of this compound
Cell LineAssay TypeEndpointValueReference
HeLaVEGFA Protein ProductionEC₅₀1.64 ± 0.83 nM[7][13]
Leukemia CellsCell ProliferationIC₅₀~1 nM[7][13]
MOLM-13 (AML)Cell ProliferationIC₅₀More potent than Brequinar, Vidofludimus, A77-1726[14]
Table 2: Clinical Pharmacodynamic Effects of this compound
Patient PopulationParameter MeasuredKey FindingReference
Advanced Solid TumorsSerum VEGFA (sVEGF)Significant sVEGF reduction in patients with elevated baseline levels (median reduction of 37.7%).[15]
Neurofibromatosis Type 2Serum Dihydroorotate (DHO)Increased serum DHO levels correlated with this compound concentration, indicating target engagement.[1]
Neurofibromatosis Type 2Serum VEGFASignificant decrease in mean serum VEGFA levels after 8 weeks of treatment.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's activity.

Cell Proliferation / Viability Assay

This protocol is used to determine the concentration of this compound required to inhibit cancer cell proliferation by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., MOLM-13) in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.[13]

Target Engagement (DHO Measurement) by LC-MS/MS

This method confirms that this compound is inhibiting DHODH in biological samples by measuring the accumulation of its substrate, DHO.

  • Sample Collection: Collect samples (e.g., patient serum, cell lysates, or tumor tissue from xenograft models) at various time points after this compound administration.[1][9]

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile with an internal standard) to the samples to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Separate DHO from other metabolites using a suitable LC column.

    • Mass Spectrometry: Quantify the amount of DHO using multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for DHO and the internal standard.

  • Data Analysis: Determine the concentration of DHO in the samples by comparing its peak area to that of the internal standard and a standard curve. An increase in DHO levels post-treatment indicates DHODH inhibition.[2]

In Vivo Antitumor Efficacy in Xenograft Models

This protocol assesses the ability of this compound to inhibit tumor growth in a living organism.

  • Cell Implantation: Implant human cancer cells (e.g., MOLM-13 AML cells) subcutaneously into the flank of immunocompromised mice.[9]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at specified doses and schedules. The control group receives a vehicle.

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be measured, and tissues can be collected for pharmacodynamic analysis (e.g., DHO levels).

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the control group.

The general workflow for preclinical evaluation is illustrated below.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Culture->Proliferation_Assay PD_Assay Pharmacodynamic Assay (LC-MS for DHO/Nucleotides) Cell_Culture->PD_Assay IC50 IC₅₀ Value Proliferation_Assay->IC50 Determines Target_Engagement Target Engagement PD_Assay->Target_Engagement Confirms Xenograft Xenograft Model Generation (e.g., AML cells in mice) IC50->Xenograft Guides Dose Selection Treatment This compound Administration (Oral Gavage) Xenograft->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, PD) Monitoring->Endpoint Efficacy Antitumor Efficacy (TGI) Endpoint->Efficacy Determines

References

Discovery and synthesis of PTC299 (Emvododstat)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Emvododstat (PTC299)

Introduction

Emvododstat, also known as this compound, is an investigational, orally bioavailable small molecule that has garnered significant interest for its unique dual mechanism of action.[1] Initially identified as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) synthesis, its primary target was later elucidated to be dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This discovery has positioned Emvododstat as a potential therapeutic agent for a range of diseases, including hematologic malignancies and viral infections like COVID-19, by targeting the fundamental need of rapidly proliferating cells for pyrimidine nucleotides.[4][5]

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Emvododstat, tailored for researchers, scientists, and professionals in drug development.

Discovery and Lead Optimization

Emvododstat was discovered by PTC Therapeutics through a sophisticated drug discovery program.[2] The initial phase involved a phenotypic screen utilizing PTC's proprietary GEMS™ (Gene Expression Modulation by Small-Molecules) technology.[2][6] This high-throughput platform was designed to identify compounds that inhibit the production of VEGFA protein by targeting post-transcriptional control mechanisms, specifically the 5'- and 3'-untranslated regions (UTRs) of VEGFA mRNA.[2][7]

Following the initial screen, a rigorous structure-activity-relationship (SAR) campaign was undertaken to optimize the lead compounds.[2][8] This process led to the identification of Emvododstat (this compound) as a clinical development candidate with potent inhibitory activity, favorable oral bioavailability, and a lack of off-target kinase inhibition or myelosuppression.[2][9][10] Emvododstat is the pharmacologically active S-enantiomer of its chemical structure.[2]

Chemical Synthesis

The chemical name for Emvododstat is 4-chlorophenyl (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate.[11][12] The synthesis involves the construction of a tetrahydro-β-carboline core, a key structural motif.[8] While detailed proprietary synthesis routes are not fully public, the synthesis of related precursors and intermediates, such as 1-(4-chlorophenyl)pyrazol-3-ol, has been described in the literature, starting from raw materials like (4-chlorophenyl)hydrazine and methyl acrylate.[13][14] The general strategy for such complex molecules often involves a multi-step process including condensation, cyclization, and oxidation reactions to build the heterocyclic core, followed by the attachment of the side chains.

Mechanism of Action

Emvododstat's mechanism of action is multifaceted, stemming from its potent inhibition of the DHODH enzyme.[1][4]

  • Primary Target: DHODH Inhibition : DHODH is a rate-limiting mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for producing the building blocks of DNA and RNA.[2][4][8] Emvododstat directly binds to and inhibits DHODH, leading to the depletion of the cellular pyrimidine nucleotide pool.[4][15] This is evidenced by the accumulation of DHODH's substrate, dihydroorotate, in cells and in the serum of patients treated with the drug.[2][4]

  • Downstream Effect: Inhibition of VEGFA Synthesis : The initially observed effect of Emvododstat, the inhibition of VEGFA protein production, is a downstream consequence of DHODH inhibition.[2][3] Rapidly dividing cells, such as those in tumors, require a constant supply of pyrimidines for mRNA transcription. By limiting this supply, Emvododstat post-transcriptionally reduces the synthesis of proteins crucial for tumor growth, including VEGFA.[7][16] This effect can be completely reversed by the addition of exogenous uridine, confirming its link to the pyrimidine synthesis pathway.[2][16]

  • Antiproliferative and Pro-differentiative Effects : In hematologic malignancies like Acute Myeloid Leukemia (AML), cancer cells are highly dependent on de novo pyrimidine synthesis for their rapid proliferation.[4][5] By starving these cells of pyrimidines, Emvododstat induces cell cycle arrest, inhibits proliferation, and can promote differentiation or cell death.[4][15]

  • Broad-Spectrum Antiviral Activity : RNA viruses, including SARS-CoV-2, rely on the host cell's machinery and nucleotide pools for replication.[17] Emvododstat's inhibition of DHODH restricts the availability of pyrimidines necessary for viral RNA synthesis, thereby potently inhibiting viral replication.[1][18] This mechanism suggests a high barrier to the development of viral resistance, as the drug targets a cellular enzyme rather than a viral one.[17]

  • Immunomodulatory Effects : Beyond its direct antiproliferative and antiviral effects, Emvododstat also modulates the immune response. It has been shown to inhibit the production of several pro-inflammatory cytokines, such as IL-6, IL-8, and IL-17, which are associated with the "cytokine storm" seen in severe viral infections like COVID-19.[17][18]

Below is a diagram illustrating the core mechanism of action of Emvododstat.

Emvododstat_Mechanism_of_Action Emvododstat (this compound) Mechanism of Action This compound Emvododstat (this compound) DHODH DHODH Enzyme (Dihydroorotate Dehydrogenase) This compound->DHODH DeNovo De Novo Pyrimidine Synthesis Pathway DHODH->DeNovo Catalyzes Uridine Pyrimidine Nucleotides (e.g., Uridine) DeNovo->Uridine Produces RNA_DNA RNA & DNA Synthesis Uridine->RNA_DNA Required for VEGF VEGFA mRNA Translation Uridine->VEGF Required for Cytokines Inflammatory Cytokine Production (IL-6, IL-17) Uridine->Cytokines Required for Proliferation Cancer Cell Proliferation (e.g., AML) RNA_DNA->Proliferation Drives Virus RNA Virus Replication (e.g., SARS-CoV-2) RNA_DNA->Virus Drives Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Inflammation Cytokine Storm Cytokines->Inflammation Causes

Caption: Mechanism of action for Emvododstat (this compound).

Quantitative Data Summary

The potency and effects of Emvododstat have been quantified in numerous preclinical and clinical studies. The data is summarized in the tables below.

Table 1: In Vitro Potency of Emvododstat (this compound)

Target/AssayCell Line/SystemPotency MetricValueReference(s)
VEGFA Protein ProductionHeLa Cells (Hypoxia-induced)EC₅₀1.64 ± 0.83 nM[9][16]
Cell ProliferationLeukemia CellsIC₅₀~1 nM[9][16]
SARS-CoV-2 ReplicationVero E6 CellsEC₅₀2.0 - 31.6 nM[17][18]
DHODH InhibitionHeLa Cells% Inhibition @ 100 nM89%[12]
Ebola Virus ReplicationVero 76 CellsEC₅₀9.1 nM[12]
Hepatitis C Virus ReplicationHuh7 CellsEC₅₀36 nM[12]

Table 2: Clinical and Preclinical Pharmacodynamic Data

Study TypeSubjectDoseKey FindingReference(s)
Phase 1b Clinical TrialAdvanced Solid Tumor Patients0.3, 0.6, 1.2 mg/kg BID; 100-200 mg TIDSignificant reduction in serum VEGFA levels in patients with elevated baseline levels.[19]
Phase 1b Clinical TrialAdvanced Cancer Patients0.3 mg/kg to 600 mg BIDPatients with ≥10% reduction in serum VEGF had significantly longer stable disease (12.0 weeks vs 5.3 weeks).[20][21]
Preclinical StudyRhesus MonkeysOral AdministrationRapid increase in plasma dihydroorotate levels within 2 hours of dosing, confirming rapid DHODH inhibition.[4][5]
Phase 2a Clinical TrialNeurofibromatosis Type 2 PatientsN/ASignificant decrease in serum VEGFA after 8 weeks of treatment.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the characterization of Emvododstat.

Protocol 1: Cell Viability and Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of Emvododstat on cancer cell proliferation.

  • Objective: To measure the dose-dependent effect of Emvododstat on the viability of leukemia cell lines.

  • Methodology:

    • Cell Culture: Leukemia cells are cultured in appropriate media and conditions to maintain logarithmic growth.

    • Seeding: Cells are seeded into 96-well microplates at a predetermined density.

    • Treatment: A dilution series of Emvododstat is prepared, and cells are treated with various concentrations for 72 hours.[16] A vehicle control (e.g., 0.5% DMSO) is included.[2]

    • Viability Measurement: After the incubation period, cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures total cellular ATP levels as an indicator of viable cells.[16]

    • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Protocol 2: VEGFA Protein Production Inhibition Assay

This protocol measures the ability of Emvododstat to inhibit the production of VEGFA in cancer cells under hypoxic conditions.

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of Emvododstat for the inhibition of hypoxia-induced VEGFA production.

  • Methodology:

    • Cell Culture: HeLa cells are cultured to near confluence in multi-well plates.

    • Treatment: Cells are treated with a dilution series of Emvododstat.

    • Hypoxia Induction: The treated cells are placed in a hypoxic chamber (e.g., 1% oxygen) for a specified period to induce VEGFA expression. Control plates are kept under normoxic conditions (21% oxygen).[2]

    • VEGFA Quantification: The cell culture supernatant is collected, and the concentration of secreted VEGFA protein is measured using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA).[2]

    • Data Analysis: The amount of hypoxia-induced VEGFA is calculated by subtracting the VEGFA produced under normoxic conditions from that produced under hypoxic conditions. Results are expressed as the percent inhibition relative to vehicle-treated controls, and the EC₅₀ is determined from the dose-response curve.[2]

Protocol 3: Viral Replication Inhibition Assay (for SARS-CoV-2)

This protocol quantifies the antiviral activity of Emvododstat against SARS-CoV-2.

  • Objective: To determine the EC₅₀ of Emvododstat for the inhibition of SARS-CoV-2 replication in a permissive cell line.

  • Methodology:

    • Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluence.

    • Pre-treatment: Cells are pre-treated with a dilution series of Emvododstat (e.g., 1 nM to 1 µM) for 30 minutes prior to infection.[17]

    • Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1.[17]

    • Incubation: The infection is allowed to proceed for a set time (e.g., 24-48 hours).

    • Quantification: The level of viral replication is assessed by quantitative immunofluorescence analysis. Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid protein). The percentage of infected cells is then determined using automated microscopy and image analysis.[17]

    • Data Analysis: The EC₅₀ value is calculated from the dose-response curve, representing the concentration of Emvododstat that inhibits viral replication by 50%.

Visualized Workflows and Logic

Visual diagrams can clarify complex processes in drug discovery and experimental design.

Discovery_Pipeline Emvododstat Discovery and Development Pipeline Screen Phenotypic Screen (GEMS™ Technology) Hit Hit Identification (VEGFA Translation Inhibitors) Screen->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Candidate Lead Candidate Selection (this compound) SAR->Candidate Preclinical Preclinical Studies (In Vitro & In Vivo) Candidate->Preclinical Mechanism Mechanism of Action Elucidation (DHODH) Preclinical->Mechanism Clinical Clinical Trials (Phase 1, 2, 3) Preclinical->Clinical Experimental_Workflow Experimental Workflow for IC50 Determination Culture 1. Cell Culture (Logarithmic Growth) Seed 2. Seed Cells (96-well plate) Culture->Seed Treat 3. Add Emvododstat (Serial Dilutions) Seed->Treat Incubate 4. Incubate (e.g., 72 hours) Treat->Incubate Assay 5. Add Reagent (e.g., CellTiter-Glo) Incubate->Assay Read 6. Measure Signal (Luminescence) Assay->Read Analyze 7. Data Analysis (Calculate IC50) Read->Analyze

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Effects of PTC299 on the Pyrimidine Biosynthesis Pathway

This technical guide provides a comprehensive overview of the mechanism and effects of this compound, also known as emvododstat, on the de novo pyrimidine biosynthesis pathway. This compound is a potent and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in this metabolic pathway.[1][2][3] Its targeted action leads to the depletion of pyrimidine nucleotides, which are essential for cellular processes such as DNA and RNA synthesis, thereby exerting antiproliferative effects, particularly in rapidly dividing cells like those found in hematologic malignancies.[4][5]

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound's primary molecular target is dihydroorotate dehydrogenase (DHODH), a flavin-dependent enzyme located on the inner mitochondrial membrane.[3][5] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[1][3] By directly binding to and inhibiting DHODH, this compound effectively blocks the production of pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine triphosphate (CTP).[1][3] This inhibition leads to a state of "pyrimidine starvation" in cells that are highly dependent on this pathway for their proliferation and survival.[4][5]

The consequences of DHODH inhibition by this compound are twofold:

  • Depletion of downstream metabolites: Levels of orotate and subsequent pyrimidine nucleotides (UMP, UTP, CTP) are significantly reduced.[1]

  • Accumulation of upstream substrates: The immediate substrate of DHODH, dihydroorotate (DHO), accumulates within the cell.[1][6] Unexpectedly, an accumulation of N-carbamoyl aspartate, a metabolite upstream of DHO, has also been observed.[6][7]

This targeted inhibition of pyrimidine synthesis has been shown to induce cell cycle arrest at the G1/S phase, promote differentiation, and/or trigger apoptosis in cancer cells, particularly those of hematologic origin such as acute myeloid leukemia (AML).[3][4][6]

Quantitative Data: Potency and Cellular Effects

This compound has demonstrated potent activity against a broad range of cancer cell lines, especially those derived from hematologic malignancies.[1][2] Its potency is often in the low nanomolar range, making it a highly effective inhibitor of cell proliferation.

Cell Line Cancer Type IC50 (nM) Reference
OCI-AML3Acute Myeloid Leukemia4.43[4]
HL60Acute Myeloid Leukemia59.7[4]
HeLaCervical Cancer1.64 (EC50 for VEGFA inhibition)[8]

Note: IC50 is the concentration required to inhibit cell proliferation by 50%. EC50 is the concentration required to achieve 50% of the maximum effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the effects of this compound on the pyrimidine biosynthesis pathway.

Cell Proliferation Assay

This protocol is used to determine the IC50 of this compound in various cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., OCI-AML3, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., 0.5% DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 3-7 days).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or WST-1) or by quantifying ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: The results are normalized to the vehicle control, and the IC50 is calculated by fitting the data to a dose-response curve.

Metabolite Analysis using Liquid Chromatography-Mass Spectrometry (LC/MS)

This method quantifies the changes in pyrimidine nucleotide levels following this compound treatment.

  • Cell Treatment: Cells are treated with this compound (e.g., 100 nM) or a vehicle control for a specified time (e.g., 8 hours).

  • Metabolite Extraction: The culture medium is removed, and cells are washed with ice-cold saline. Metabolites are extracted using a solvent mixture, typically a combination of methanol, acetonitrile, and water.

  • Sample Preparation: The extracts are centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected and dried.

  • LC/MS Analysis: The dried metabolites are reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a mass spectrometer. The compounds are separated based on their physicochemical properties and detected based on their mass-to-charge ratio.

  • Data Quantification: The peak areas of the targeted metabolites (e.g., UTP, CTP, DHO) are quantified and compared between the this compound-treated and control groups.

De Novo Pyrimidine Synthesis Assay with 15N-Glutamine Labeling

This stable isotope tracing experiment directly measures the inhibition of the de novo pyrimidine synthesis pathway.

  • Cell Culture: Cells are cultured in a medium containing 15N-labeled glutamine.

  • Treatment: Cells are treated with this compound (e.g., 100 nM) or a vehicle control for a specified time (e.g., 8 hours).

  • Metabolite Extraction and LC/MS Analysis: The protocol follows the same steps as the general metabolite analysis described above.

  • Isotopologue Analysis: The mass spectrometer is used to detect the incorporation of the 15N label into pyrimidine nucleotides (e.g., 15N-UTP, 15N-CTP).

  • Data Interpretation: A reduction in the levels of 15N-labeled pyrimidine nucleotides in the this compound-treated cells compared to the control indicates a direct inhibition of the de novo synthesis pathway.[1][6]

Uridine Rescue Experiment

This experiment confirms that the antiproliferative effects of this compound are due to the inhibition of pyrimidine synthesis.

  • Cell Culture and Treatment: Cells are treated with this compound as in the cell proliferation assay.

  • Rescue Condition: A subset of the this compound-treated cells is co-incubated with an exogenous source of uridine.

  • Viability Assessment: Cell viability is measured after the incubation period.

  • Data Analysis: If the addition of uridine reverses the antiproliferative effects of this compound, it confirms that the drug's mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the pyrimidine biosynthesis pathway, the mechanism of action of this compound, and a typical experimental workflow.

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD N-Carbamoyl Aspartate N-Carbamoyl Aspartate Carbamoyl Phosphate->N-Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate N-Carbamoyl Aspartate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH UMP UMP UTP UTP UMP->UTP CTP CTP UTP->CTP Orotate Orotate Orotate->UMP UMPS DHODH->Orotate

Caption: The de novo pyrimidine biosynthesis pathway.

PTC299_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Synthesis cluster_effects Downstream Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine Depletion Pyrimidine Depletion Orotate->Pyrimidine Depletion DHODH->Orotate This compound This compound This compound->DHODH Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Depletion->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Metabolite Extraction Metabolite Extraction This compound Treatment->Metabolite Extraction LC/MS Analysis LC/MS Analysis Metabolite Extraction->LC/MS Analysis Data Analysis Data Analysis LC/MS Analysis->Data Analysis

References

Pharmacokinetics and oral bioavailability of PTC299

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of PTC299

Introduction

This compound, also known as emvododstat, is an orally bioavailable small molecule that has been investigated for its therapeutic potential in various diseases, including cancer and viral infections.[1][2][3] Initially identified as an inhibitor of vascular endothelial growth factor (VEGF) production, its mechanism of action has been further elucidated to involve the potent inhibition of dihydroorotate dehydrogenase (DHODH).[4][5][6] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway.[5] By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting the proliferation of rapidly dividing cells and the replication of RNA viruses.[5][7] This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on preclinical and clinical data.

Mechanism of Action

This compound was first recognized for its ability to inhibit the production of VEGF at the post-transcriptional level.[2][8] It was found to selectively inhibit the translation of VEGF mRNA, a process that is crucial for angiogenesis, the formation of new blood vessels that tumors rely on for growth.[8][9] Further research revealed that this effect is a consequence of its potent inhibition of DHODH.[5] The inhibition of DHODH leads to a reduction in the synthesis of pyrimidine nucleotides.[5] This not only impacts cell proliferation but also the replication of RNA viruses, which are dependent on the host cell's nucleotide supply.[7] The dual mechanism of inhibiting both VEGF production and pyrimidine synthesis makes this compound a molecule of significant interest for various therapeutic applications.

G cluster_0 Cellular Environment cluster_1 This compound Intervention DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Pyrimidine Synthesis (de novo) DHODH->Pyrimidine Catalyzes Inhibition1 Inhibition Cell_Proliferation Cell Proliferation Pyrimidine->Cell_Proliferation Supports Viral_Replication RNA Virus Replication Pyrimidine->Viral_Replication Supports Inhibition2 Inhibition Inhibition3 Inhibition VEGF_mRNA VEGF mRNA VEGF_Protein VEGF Protein VEGF_mRNA->VEGF_Protein Translation Inhibition4 Inhibition This compound This compound This compound->DHODH Inhibits

Caption: Mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in Phase 1 clinical studies involving healthy volunteers.[1][9] These studies assessed both single and multiple ascending doses of orally administered this compound.

Single Ascending-Dose Study

In a single ascending-dose study, healthy volunteers were administered this compound at doses ranging from 0.03 to 3 mg/kg.[1][9] The key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Dose Range 0.03 to 3 mg/kg[9]
Time to Peak Plasma Concentration (Tmax) ~3 to ~6 hours[9]
Distribution Half-Life (t1/2α) ~3 hours[9]
Terminal Half-Life (t1/2β) 28 to 56 hours[9]

Following oral administration, quantifiable plasma concentrations of this compound were observed within 30 minutes to 1 hour.[9] The plasma concentration of this compound was well-described by a two-compartment model.[9] Importantly, increases in the maximum plasma concentration (Cmax) and the area under the curve (AUC) were found to be dose-proportional.[1][9]

Multiple Ascending-Dose Study

A subsequent multiple ascending-dose study in healthy volunteers evaluated this compound administered for 7 days at regimens of 0.3 to 1.2 mg/kg twice a day or 1.6 mg/kg three times a day.[1][9]

ParameterValueReference
Dose Regimens 0.3 to 1.2 mg/kg twice a day or 1.6 mg/kg three times a day[1][9]
Duration 7 days[1][9]
Accumulation (Cmax and AUC0-24) ~2-fold over 7 days[10]

The study demonstrated that the target trough plasma concentration associated with preclinical efficacy was achieved within 7 days at doses of 0.6 mg/kg twice daily and above.[1][9]

Oral Bioavailability

Clinical and preclinical studies have consistently demonstrated that this compound is orally bioavailable.[1][5][6] The rapid absorption and dose-proportional increases in plasma exposure following oral administration in Phase 1 trials confirm its suitability for oral delivery.[1][9] The favorable oral bioavailability is a significant advantage for its potential clinical use, offering a convenient route of administration for patients.[5]

Experimental Protocols

The pharmacokinetic parameters of this compound were determined through well-controlled Phase 1 clinical trials.

Study Design
  • Phase 1 Single Ascending-Dose Study: Healthy volunteers received a single oral dose of this compound across a range of 0.03 to 3 mg/kg.[1][9]

  • Phase 1 Multiple Ascending-Dose Study: This was a randomized, double-blind, placebo-controlled study where healthy adult volunteers received multiple oral doses of this compound for 7 days.[1][10] The dosing regimens were escalated in different cohorts.[10]

Participant Population
  • Healthy adult volunteers were enrolled in these studies.[1][9] In the multiple-dose study, both male and female subjects were included.[10]

Sample Collection and Analysis
  • Blood Sampling: Blood samples were collected from participants at frequent intervals after dosing to determine the plasma concentration of this compound over time.[3][10]

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[9] A two-compartment model was used to describe the plasma concentration-time course of this compound.[9]

G cluster_0 Phase 1 Clinical Trial Workflow Enrollment Healthy Volunteer Enrollment Dosing Oral Administration of this compound (Single or Multiple Doses) Enrollment->Dosing Sampling Serial Blood Sample Collection Dosing->Sampling Analysis Plasma Concentration Analysis Sampling->Analysis PK_Modeling Pharmacokinetic Modeling (2-Compartment Model) Analysis->PK_Modeling Results Determination of PK Parameters (Cmax, Tmax, AUC, Half-life) PK_Modeling->Results

References

The Differentiators of PTC299: A Technical Deep Dive into a Novel DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target for a range of diseases, including autoimmune disorders, viral infections, and various cancers. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate (DHO) to orotate.[1][2] Rapidly proliferating cells, such as activated lymphocytes, cancer cells, and virus-infected cells, have a high demand for pyrimidines for DNA and RNA synthesis, making them particularly vulnerable to DHODH inhibition.[3][4] While several DHODH inhibitors, including leflunomide and its active metabolite teriflunomide, have been approved for clinical use, the quest for novel inhibitors with improved potency, selectivity, and safety profiles continues.[2][5]

PTC299 (also known as emvododstat) is a novel, orally bioavailable small molecule that has demonstrated potent inhibition of DHODH.[6][7] Initially identified as an inhibitor of vascular endothelial growth factor (VEGF) mRNA translation, subsequent extensive characterization revealed its primary mechanism of action to be the targeting of DHODH.[6][7] This dual mechanism of impacting both pyrimidine synthesis and VEGF production positions this compound as a unique therapeutic candidate. This technical guide provides an in-depth analysis of the structural and functional differences between this compound and other well-known DHODH inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and characterization workflow.

Quantitative Comparison of DHODH Inhibitor Potency

The inhibitory activity of this compound has been evaluated in various enzymatic and cell-based assays, demonstrating its high potency, often in the nanomolar range. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and other prominent DHODH inhibitors, providing a basis for direct comparison.

CompoundAssay TypeTarget/Cell LineIC50/EC50 Value
This compound (Emvododstat) Hypoxia-induced VEGFA productionHeLa cellsEC50: 1.64 nM
SARS-CoV-2 replicationVero cellsEC50: 2.0–31.6 nM[8]
Cell ViabilityHematologic cancer cell linesIC50: < 1 µM for 57% of lines[6]
Cell ViabilitySolid tumor cell linesIC50: < 1 µM for 18% of lines[6]
Brequinar Human DHODH enzyme assayRecombinant human DHODHIC50: 4.5 nM[8], 5.2 nM[9], 10 nM[10]
Cell ViabilityHCT-116 cellsIC50: 0.093 µM[11]
Viral Replication (EV71)-IC50: 82.40 nM[11]
Teriflunomide (A77 1726) Human DHODH enzyme assayRecombinant human DHODHIC50: 411 nM[8], 1.1 µM[10]
Mitogen-stimulated lymphocyte proliferationRat lymphocytesIC50: 23.2 ng/mL[12]
DHODH enzyme activity-IC50: 270 ng/mL[12]
Leflunomide Human DHODH enzyme assayRecombinant human DHODHIC50: 98 µM[10]
Rat DHODH enzyme assayRat mitochondrial fractionsIC50: 6.3 µM[10]
Vidofludimus Calcium Human DHODH enzyme assayRecombinant human DHODHIC50: 160 nM[13]
Cytokine release inhibitionHuman lymphocytesIC50: ~5–8 µM[14]

Structural and Functional Distinctions of this compound

This compound exhibits several key structural and functional characteristics that differentiate it from other DHODH inhibitors.

Unique Discovery and Dual Mechanism of Action: this compound was initially identified through a phenotypic screen for inhibitors of VEGFA mRNA translation.[6] This is in contrast to many other DHODH inhibitors that were discovered through traditional enzyme-based screening. The inhibition of VEGF production by this compound is a downstream effect of DHODH inhibition and can be rescued by the addition of exogenous uridine.[6] This dual effect on both pyrimidine synthesis and a key angiogenesis factor may offer a therapeutic advantage in cancer treatment.

High Potency and Favorable Pharmaceutical Properties: As highlighted in the comparative data table, this compound demonstrates potent inhibition of DHODH, with activity in the low nanomolar range in several assays.[8] It has been described as being over 10 to 1000-fold more potent than Brequinar, Vidofludimus, or Teriflunomide in leukemia cells. Furthermore, this compound possesses good oral bioavailability, a critical property for clinical development.[7]

Distinct Mode of Action and Lack of Cross-Resistance: Studies have indicated that the mode of action of this compound is different from that of other DHODH inhibitors like brequinar and teriflunomide.[15] This is supported by the finding that cells resistant to this compound are not cross-resistant to these other inhibitors, suggesting a different interaction with the target enzyme.[15] Computer modeling suggests that while this compound and brequinar both bind deep within the ubiquinone-binding pocket of DHODH, their specific interactions with amino acid residues may differ.

Mitochondrial Membrane Engagement: A significant differentiator for this compound is its enhanced potency when assayed in isolated mitochondria compared to in vitro enzyme assays with purified, truncated enzyme.[7][9] This suggests that the conformation of DHODH within the mitochondrial membrane, potentially involving interactions with membrane lipids, is crucial for the optimal activity of this compound.[7][9] This characteristic may lead to a more physiologically relevant inhibition profile compared to inhibitors identified solely through in vitro enzyme assays.

Lack of Off-Target Kinase Inhibition and Myelosuppression: Preclinical studies have indicated that this compound lacks off-target kinase inhibition and myelosuppression, which can be limiting side effects for some other anti-cancer agents.[7][9] This improved safety profile could provide a wider therapeutic window.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of characterization for DHODH inhibitors, the following diagrams are provided in the DOT language for Graphviz.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_enzyme DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines This compound This compound & other DHODH Inhibitors This compound->DHODH_enzyme Inhibition

DHODH inhibition in the pyrimidine biosynthesis pathway.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Phenotypic_Screen Phenotypic Screening (e.g., GEMS™ technology) Enzymatic_Assay In Vitro DHODH Enzyme Assay Phenotypic_Screen->Enzymatic_Assay Identify Target Cell_Viability Cell Viability/Proliferation Assays (e.g., CellTiter-Glo, MTT) Enzymatic_Assay->Cell_Viability Determine Cellular Potency Viral_Replication Antiviral Activity Assays (e.g., EC50 determination) Enzymatic_Assay->Viral_Replication Assess Antiviral Efficacy Uridine_Rescue Uridine Rescue Experiments Cell_Viability->Uridine_Rescue Confirm On-Target Effect Animal_Models Xenograft/PDX Models (e.g., leukemia, solid tumors) Cell_Viability->Animal_Models Evaluate In Vivo Efficacy Target_Engagement Biomarker Analysis (e.g., serum DHO levels) Animal_Models->Target_Engagement Confirm Target Inhibition PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Assess Drug Properties

References

Preclinical Evaluation of PTC299 (Emvododstat) in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTC299, also known as emvododstat, is a novel small molecule inhibitor initially identified for its ability to suppress the translation of vascular endothelial growth factor A (VEGFA) mRNA. Subsequent extensive research has revealed its primary mechanism of action to be the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby impacting cell proliferation and, consequently, VEGFA production. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in solid tumors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and workflows.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound effectively reduces the intracellular pool of uridine and cytidine triphosphates (UTP and CTP), which are vital for the synthesis of DNA and RNA. Rapidly proliferating cancer cells are particularly dependent on this pathway to meet their high demand for nucleotides.

The reduction in VEGFA levels is a downstream consequence of DHODH inhibition. While initially thought to be a direct inhibitor of VEGFA mRNA translation, it is now understood that the depletion of pyrimidines resulting from this compound treatment indirectly affects the synthesis of various proteins, including VEGFA, a key pro-angiogenic factor.[1][2]

cluster_cell Cancer Cell This compound This compound DHODH DHODH This compound->DHODH inhibits DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH Pyrimidine_synthesis De novo Pyrimidine Synthesis Orotate->Pyrimidine_synthesis Uridine_pool Uridine Nucleotide Pool (UTP, CTP) Pyrimidine_synthesis->Uridine_pool Proliferation Cell Proliferation Uridine_pool->Proliferation supports VEGFA_mRNA VEGFA mRNA Uridine_pool->VEGFA_mRNA required for translation VEGFA_protein VEGFA Protein VEGFA_mRNA->VEGFA_protein Angiogenesis Angiogenesis VEGFA_protein->Angiogenesis promotes

Figure 1: Mechanism of action of this compound (Emvododstat).

In Vitro Efficacy in Solid Tumor Cell Lines

This compound has been evaluated against a broad panel of cancer cell lines. A notable finding is that solid tumor cell lines are generally less sensitive to this compound compared to hematologic cancer cell lines.[1][3] One study reported that out of 184 solid tumor cell lines tested, only 18% were sensitive to this compound.[1] This is attributed to a greater reliance of some solid tumors on the pyrimidine salvage pathway, which circumvents the need for de novo synthesis.

Cell LineCancer TypeIC50 (nM)Reference
HT1080FibrosarcomaSensitive (exact value not specified)[1]
HeLaCervical CancerEC50 for VEGF inhibition: 1.64(Selleckchem)
VariousBreast, Colorectal, Lung, etc.Generally higher than hematologic lines[3][4]

Note: The provided data is limited. Researchers are encouraged to perform their own dose-response studies for cell lines of interest.

In Vivo Efficacy in Solid Tumor Xenograft Models

Preclinical studies using mouse xenograft models have demonstrated the anti-tumor activity of this compound in solid tumors. Oral administration of this compound has been shown to inhibit tumor growth and reduce intratumoral and circulating levels of human VEGFA.[1]

One study in a mouse xenograft model using HT1080 fibrosarcoma cells showed that this compound dose-dependently inhibited tumor growth.[1] The maximal effect on tumor growth and VEGFA production was achieved at a dose of 3 mg/kg administered twice daily (BID).[1]

Tumor ModelTreatmentDosing ScheduleTumor Growth InhibitionReference
HT1080 FibrosarcomaThis compound3 mg/kg BID, oral gavageDose-dependent inhibition[1]

Note: Quantitative data on the percentage of tumor growth inhibition or Tumor/Control (T/C) ratios for a broad range of solid tumor models are not consistently reported in publicly available literature.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent solid tumor cell lines using a commercially available ATP-based luminescence assay.

Materials:

  • This compound (Emvododstat)

  • Solid tumor cell lines of interest

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO). It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_drug Treat with this compound (serial dilutions) incubate_24h->treat_drug incubate_72h Incubate 72h treat_drug->incubate_72h add_reagent Add CellTiter-Glo® reagent incubate_72h->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data (calculate IC50) measure_luminescence->analyze_data end End analyze_data->end

Figure 2: In Vitro Cell Viability Assay Workflow.
Western Blot for VEGFA Expression

This protocol provides a general framework for assessing the impact of this compound on VEGFA protein levels in solid tumor cells.

Materials:

  • This compound (Emvododstat)

  • Solid tumor cell line

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-VEGFA, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-VEGFA antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the VEGFA signal to the loading control.

In Vivo Solid Tumor Xenograft Study

This protocol is a generalized procedure for evaluating the in vivo efficacy of this compound in a subcutaneous solid tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Solid tumor cell line of interest

  • Matrigel (optional)

  • This compound (Emvododstat)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Cell Preparation and Implantation: Harvest cultured tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare a formulation of this compound in the vehicle. Administer this compound orally by gavage at the desired dose and schedule (e.g., 3 mg/kg BID). The control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: Continue the treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

start Start implant_cells Implant tumor cells subcutaneously in mice start->implant_cells monitor_tumors Monitor tumor growth implant_cells->monitor_tumors randomize_mice Randomize mice into treatment groups monitor_tumors->randomize_mice administer_drug Administer this compound or vehicle randomize_mice->administer_drug measure_tumors Measure tumor volume and body weight regularly administer_drug->measure_tumors endpoint Study endpoint measure_tumors->endpoint Reach endpoint analyze_data Analyze tumor growth inhibition endpoint->analyze_data end End analyze_data->end

References

Investigating the Dual-Mechanism of PTC299 in COVID-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The COVID-19 pandemic spurred an urgent global search for effective therapeutics. Among the promising candidates that emerged is PTC299, an orally bioavailable small molecule with a novel dual-mechanism of action. This technical guide provides an in-depth exploration of this compound's core functions in the context of SARS-CoV-2 infection. By inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH), this compound simultaneously curtails viral replication and mitigates the inflammatory cytokine storm characteristic of severe COVID-19. This document synthesizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, presents a two-pronged threat to human health: rampant viral replication and a subsequent hyperinflammatory immune response.[1][2][3] An effective therapeutic agent should ideally address both of these pathological facets. This compound, an investigational drug, has demonstrated potential in this regard through its unique mode of action.[4][5]

This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][4][6] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for RNA.[6] By impeding DHODH activity, this compound effectively depletes the intracellular pool of pyrimidines, thereby creating an environment hostile to the replication of RNA viruses like SARS-CoV-2.[1][4]

Furthermore, the production of inflammatory cytokines, a hallmark of severe COVID-19, is also reliant on the de novo pyrimidine synthesis pathway.[1][2] this compound's inhibition of DHODH, therefore, has the dual benefit of not only suppressing viral proliferation but also attenuating the production of key pro-inflammatory cytokines, including vascular endothelial growth factor (VEGF).[1][2][6] This guide delves into the specifics of this dual mechanism, presenting the supporting data and methodologies.

Quantitative Data on this compound Efficacy

The antiviral and anti-inflammatory properties of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-SARS-CoV-2 Activity of this compound

ParameterValueCell LineNotes
EC50 2.0–31.6 nM[1][2][3]Vero E6The 50% effective concentration for inhibiting viral replication.
Selectivity Index >3,800[1][2][3]Vero E6Ratio of cytotoxic concentration to effective concentration.

Table 2: Effect of this compound on Cytokine Production

CytokineInhibitionExperimental System
VEGF Potent Inhibition[1][2][6]Tissue culture models
IL-6 Inhibition[1][2][6]Tissue culture models
IL-17A Inhibition[1][2]Tissue culture models
IL-17F Inhibition[1][2]Tissue culture models
MCP-1 27% to 31% reduction[6]Co-culture of PBMCs, B cells, fibroblasts, and endothelial cells
CD40 27% to 31% reduction[6]Co-culture of PBMCs, B cells, fibroblasts, and endothelial cells
IL-8 27% to 31% reduction[6]Co-culture of PBMCs, B cells, fibroblasts, and endothelial cells

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Host Cell cluster_1 SARS-CoV-2 cluster_2 Immune Response DHODH DHODH Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes Pyrimidines Pyrimidines (UTP, CTP) Pyrimidine_Biosynthesis->Pyrimidines Viral_RNA_Replication Viral RNA Replication Pyrimidines->Viral_RNA_Replication Required for Cytokine_Production Pro-inflammatory Cytokine Production (VEGF, IL-6, etc.) Pyrimidines->Cytokine_Production Required for Progeny_Virions Progeny Virions Viral_RNA_Replication->Progeny_Virions Cytokine_Storm Cytokine Storm Cytokine_Production->Cytokine_Storm This compound This compound This compound->DHODH Inhibits

Caption: this compound Signaling Pathway in COVID-19.

G cluster_0 Viral Replication Assay cluster_1 Cytokine Quantification Assay Vero_Cells Seed Vero E6 Cells Pretreat Pre-treat with this compound Vero_Cells->Pretreat Infect Infect with SARS-CoV-2 Pretreat->Infect Incubate Incubate Infect->Incubate Fix_Permeabilize Fix and Permeabilize Cells Incubate->Fix_Permeabilize Primary_Ab Add Primary Antibody (anti-Nucleocapsid) Fix_Permeabilize->Primary_Ab Secondary_Ab Add Secondary Antibody (fluorescently labeled) Primary_Ab->Secondary_Ab Image Image and Quantify Secondary_Ab->Image Immune_Cells Culture Immune Cells Stimulate Stimulate Cytokine Production Immune_Cells->Stimulate Treat_this compound Treat with this compound Stimulate->Treat_this compound Collect_Supernatant Collect Supernatant Treat_this compound->Collect_Supernatant ELISA Perform ELISA for Specific Cytokines Collect_Supernatant->ELISA Analyze Analyze Results ELISA->Analyze

References

The Post-Transcriptional Attenuation of VEGF Production by PTC299: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in vasculogenesis and angiogenesis, and its overexpression is a hallmark of many solid tumors. Consequently, the inhibition of VEGF has become a cornerstone of various anti-cancer therapies. PTC299 is an investigational small molecule that has demonstrated a novel mechanism for reducing VEGF production. Unlike traditional anti-angiogenic agents that target the VEGF protein or its receptors, this compound acts at a post-transcriptional level, selectively inhibiting the translation of VEGFA mRNA. This technical guide provides an in-depth exploration of the core mechanism of this compound, focusing on its impact on VEGF production. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and Post-Transcriptional Regulation of VEGF

Vascular Endothelial Growth Factor A (VEGFA) is a potent pro-angiogenic factor whose expression is tightly regulated. In the tumor microenvironment, hypoxia is a strong inducer of VEGFA, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen, thereby promoting its growth and metastasis. The regulation of VEGFA expression occurs at multiple levels, including transcription, mRNA stability, and translation.[1] Post-transcriptional regulation, in particular, offers a dynamic and rapid means of controlling protein levels in response to cellular stress.

This compound (also known as ataluren) was initially identified through a phenotypic screen for inhibitors of VEGFA protein synthesis.[2][3] Subsequent research has elucidated that its effect on VEGF is a downstream consequence of its primary mechanism of action: the inhibition of dihydroorotate dehydrogenase (DHODH).[2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, this compound reduces the intracellular pool of pyrimidine nucleotides, which in turn selectively impairs the translation of VEGFA mRNA.[2] This novel mechanism of targeting a fundamental metabolic pathway to control the expression of a key oncogenic driver provides a unique therapeutic strategy.

The Core Mechanism: From DHODH Inhibition to VEGF Suppression

The inhibitory effect of this compound on VEGF production is a multi-step process that originates with the disruption of pyrimidine biosynthesis.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound is a potent inhibitor of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[2][3] This enzyme is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate. The inhibition of DHODH by this compound leads to a depletion of the pyrimidine nucleotide pool, which is essential for the synthesis of DNA, RNA, and for glycosylation reactions.

Post-Transcriptional Regulation of VEGFA via the 5'-UTR

The reduction in available pyrimidines has a profound and selective impact on the translation of VEGFA mRNA. The 5'-untranslated region (5'-UTR) of the VEGFA mRNA is long and highly structured, containing internal ribosome entry sites (IRES) that allow for cap-independent translation, particularly under hypoxic conditions.[2] The efficiency of translation initiation on the VEGFA mRNA is sensitive to the cellular nucleotide concentration. By depleting the pyrimidine pool, this compound interferes with the translation initiation complex assembly on the VEGFA 5'-UTR, leading to a reduction in VEGFA protein synthesis without significantly affecting overall protein production.[2]

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Post-Transcriptional Regulation of VEGF Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP CTP CTP UTP->CTP Translation_Initiation Translation Initiation (5'-UTR dependent) UTP->Translation_Initiation Required for efficient initiation VEGFA_mRNA VEGFA mRNA VEGFA_mRNA->Translation_Initiation Ribosome Ribosome Ribosome->Translation_Initiation VEGFA_Protein VEGFA Protein Translation_Initiation->VEGFA_Protein This compound This compound DHODH DHODH This compound->DHODH Inhibits

Figure 1: Signaling pathway of this compound's impact on VEGF production.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data on the inhibitory effects of this compound on VEGF production and cell proliferation from various studies.

Cell LineAssay ConditionIC50 / EC50 (nM)Reference
HeLaHypoxia-induced VEGFA production1.64 ± 0.83[2]
HT1080VEGFA production~low nM[2]
Various Leukemia Cell LinesCell proliferation~1[2]
Table 1: In Vitro Efficacy of this compound.
Study PopulationDosageChange in Serum VEGFReference
Patients with advanced solid tumors0.3, 0.6, 1.2 mg/kg BID (4 wks on, 2 wks off)Median reduction of 165.3 pg/mL (37.7%) in patients with elevated baseline VEGF[4]
Patients with advanced solid tumors100, 120, 160, 200 mg TID (continuous)Dose-dependent reduction in serum VEGF[4]
Patients with metastatic breast cancer100 mg BID with Aromatase InhibitorsMedian reduction of 237.5 pg/mL in patients with elevated baseline VEGF
Table 2: Clinical Efficacy of this compound on Serum VEGF Levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Hypoxia Induction
  • Cell Lines: HeLa (human cervical cancer) and HT1080 (human fibrosarcoma) cell lines are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hypoxia Induction: To induce VEGFA expression, cells are placed in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for 16-24 hours.

Quantification of VEGFA Protein Levels (ELISA)

G Start Start Coat_Plate Coat 96-well plate with anti-VEGF capture antibody Start->Coat_Plate Block Block with BSA or non-fat milk Coat_Plate->Block Add_Samples Add cell culture supernatant or standards Block->Add_Samples Incubate_1 Incubate (e.g., 2 hours at RT) Add_Samples->Incubate_1 Wash_1 Wash (e.g., 3x with PBST) Incubate_1->Wash_1 Add_Detection_Ab Add biotinylated anti-VEGF detection antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate (e.g., 1 hour at RT) Add_Detection_Ab->Incubate_2 Wash_2 Wash (e.g., 3x with PBST) Incubate_2->Wash_2 Add_HRP Add Streptavidin-HRP Wash_2->Add_HRP Incubate_3 Incubate (e.g., 30 min at RT) Add_HRP->Incubate_3 Wash_3 Wash (e.g., 3x with PBST) Incubate_3->Wash_3 Add_Substrate Add TMB substrate Wash_3->Add_Substrate Incubate_4 Incubate in dark (e.g., 15-30 min) Add_Substrate->Incubate_4 Stop_Reaction Add stop solution Incubate_4->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Figure 2: General workflow for VEGFA ELISA.

  • Protocol:

    • Coat a 96-well plate with a capture antibody against human VEGFA overnight at 4°C.

    • Wash the plate with PBS containing 0.05% Tween 20 (PBST).

    • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

    • Add cell culture supernatants or serum samples, along with a standard curve of recombinant human VEGFA, to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody against human VEGFA. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

Western Blot Analysis of VEGFA
  • Sample Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against human VEGFA (e.g., rabbit polyclonal) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

DHODH Activity Assay

This assay measures the conversion of dihydroorotate to orotate.

  • Mitochondrial Isolation: Mitochondria are isolated from cells by differential centrifugation.

  • Assay Protocol:

    • The reaction is performed in a buffer containing potassium phosphate, and the substrate dihydroorotate.

    • The reaction is initiated by the addition of the mitochondrial extract.

    • The production of orotate is monitored by measuring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), at 600 nm.

    • For inhibitor studies, this compound is pre-incubated with the mitochondrial extract before the addition of the substrate.

Conclusion

This compound represents a novel class of anti-cancer agents that target a key metabolic pathway to post-transcriptionally regulate the expression of the major angiogenic factor, VEGFA. Its unique mechanism of action, centered on the inhibition of DHODH and the subsequent impairment of VEGFA mRNA translation, offers a distinct therapeutic approach compared to conventional VEGF-targeting drugs. The data presented in this guide highlight the potent and selective activity of this compound in both preclinical and clinical settings. The detailed experimental protocols provide a valuable resource for researchers seeking to further investigate the biological effects of this compound and to explore its therapeutic potential in various disease contexts. Further research into the intricate details of how pyrimidine levels modulate the translation of specific mRNAs may unveil new avenues for therapeutic intervention in cancer and other diseases characterized by pathological angiogenesis.

References

Unveiling the Cellular Impact of PTC299 Beyond DHODH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTC299 (emvododstat) is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. While the direct inhibition of DHODH is its primary mechanism of action, the downstream cellular consequences of this inhibition extend to critical pathways involved in cancer and viral diseases. This technical guide provides an in-depth exploration of the cellular targets and pathways affected by this compound beyond its immediate enzymatic interaction with DHODH. We will delve into the molecular sequelae of pyrimidine pool depletion, focusing on the post-transcriptional regulation of Vascular Endothelial Growth Factor A (VEGF-A) and the modulation of inflammatory cytokine production. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's activity, and visualizes the underlying biological processes.

Introduction

The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in the de novo synthesis of pyrimidines, a pathway essential for the proliferation of rapidly dividing cells, including cancer cells and virus-infected cells, which have a high demand for nucleotides for DNA and RNA synthesis. This compound's primary mechanism of action is the potent and selective inhibition of DHODH.[1][2][3] This leads to a depletion of the intracellular pyrimidine pool, which in turn elicits a cascade of downstream effects that constitute the broader cellular targeting profile of the compound. Notably, this compound was initially identified in a phenotypic screen as an inhibitor of VEGFA mRNA translation.[2][3][4] This guide will focus on these significant downstream effects, particularly the inhibition of VEGF-A production and the suppression of inflammatory cytokines, which are key to its therapeutic potential in oncology and virology.

Core Mechanism: From DHODH Inhibition to Downstream Effects

The central mechanism underpinning the cellular effects of this compound beyond direct DHODH binding is the reduction of available pyrimidine nucleotides. This targeted depletion has profound impacts on cellular processes that are heavily reliant on a steady supply of these building blocks.

Inhibition of VEGF-A Production

A key downstream consequence of this compound-mediated DHODH inhibition is the suppression of Vascular Endothelial Growth Factor A (VEGF-A) production.[1][5] This effect is not due to a direct interaction with VEGF-A or its receptor but is a result of the pyrimidine-depleted state of the cell. The inhibition of VEGF-A production by this compound is a post-transcriptional event, specifically affecting the translation of VEGFA mRNA.[2][4][6] This has been demonstrated by the fact that the inhibitory effect of this compound on VEGF-A can be completely rescued by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway, while other nucleosides do not have the same effect.[1]

This compound This compound DHODH DHODH This compound->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes UridinePool Pyrimidine Nucleotide Pool (UTP, CTP) DeNovo->UridinePool Produces VEGFA_mRNA VEGFA mRNA UridinePool->VEGFA_mRNA Required for Translation VEGFA_Protein VEGF-A Protein VEGFA_mRNA->VEGFA_Protein Translates to Uridine Exogenous Uridine Salvage Salvage Pathway Uridine->Salvage Salvage->UridinePool Replenishes

Caption: this compound inhibits DHODH, leading to reduced pyrimidine synthesis and subsequent inhibition of VEGFA mRNA translation. This effect is rescued by exogenous uridine via the salvage pathway.
Modulation of Inflammatory Cytokines

The pyrimidine depletion induced by this compound also has a significant impact on the production of inflammatory cytokines. This is particularly relevant in the context of viral infections like COVID-19, where a "cytokine storm" contributes to disease severity. This compound has been shown to inhibit the production of several key inflammatory cytokines, including Interleukin-6 (IL-6), IL-17A, and IL-17F.[7][8] This anti-inflammatory effect is also linked to the inhibition of DHODH, as the synthesis and secretion of these cytokines are processes that require a robust supply of pyrimidines for transcription and translation.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference(s)
EC50 (VEGF-A Inhibition)HeLa1.64 nM[1]
IC50 (Cell Proliferation)Leukemia Cells~1 nM[4]
EC50 (SARS-CoV-2 Replication)In Vitro Models2.0 - 31.6 nM[7][8]

Table 2: Effect of this compound on Cytokine Production

Cytokine/BiomarkerEffectCell Culture SystemReference(s)
IL-6InhibitionBioMAP Assay[7][8]
IL-17AInhibitionBioMAP Assay[7][8]
IL-17FInhibitionBioMAP Assay[7][8]
VEGFInhibitionBioMAP Assay[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's cellular effects. Below are protocols for key experiments.

DHODH Activity Assay (Colorimetric)

This assay measures DHODH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCIP).

Materials:

  • Cell lysate or isolated mitochondria

  • DHODH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10

  • 2,6-dichlorophenolindophenol (DCIP)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing DHODH Assay Buffer, Coenzyme Q10, and DCIP.

  • Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the cell lysate or isolated mitochondria to the wells.

  • Pre-incubate the plate at 25°C for 30 minutes.

  • Initiate the reaction by adding DHO to each well.

  • Immediately measure the absorbance at 600 nm and continue to take readings every 5 minutes for 30-60 minutes.

  • The rate of decrease in absorbance at 600 nm is proportional to the DHODH activity.

cluster_prep Preparation cluster_reaction Reaction & Measurement Prep_Reagents Prepare Reaction Mix (Buffer, CoQ10, DCIP) Add_this compound Add this compound/ Vehicle to Wells Prep_Reagents->Add_this compound Add_Enzyme Add Cell Lysate/ Mitochondria Add_this compound->Add_Enzyme Preincubate Pre-incubate (25°C, 30 min) Add_Enzyme->Preincubate Add_DHO Add DHO to Initiate Reaction Preincubate->Add_DHO Measure_Abs Measure Absorbance at 600 nm (Kinetic Read) Add_DHO->Measure_Abs

Caption: Workflow for the colorimetric DHODH activity assay.
VEGF-A Quantification (ELISA)

This protocol outlines a standard sandwich ELISA for measuring VEGF-A in cell culture supernatants.

Materials:

  • Human VEGF-A ELISA Kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Cell culture supernatants

  • Wash Buffer

  • Microplate reader

Procedure:

  • Bring all reagents and samples to room temperature.

  • Add standards and cell culture supernatant samples to the wells of the antibody-coated microplate.

  • Incubate for 2.5 hours at room temperature.

  • Wash the wells with Wash Buffer.

  • Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.

  • Wash the wells.

  • Add TMB substrate to each well and incubate for 30 minutes in the dark.

  • Add stop solution to each well.

  • Read the absorbance at 450 nm.

  • Calculate VEGF-A concentration based on the standard curve.

Start Start Add_Sample Add Standards & Samples to Coated Plate Start->Add_Sample Incubate1 Incubate (2.5h, RT) Add_Sample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate (1h, RT) Add_Detection_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Strep_HRP Add Streptavidin-HRP Wash2->Add_Strep_HRP Incubate3 Incubate (45min, RT) Add_Strep_HRP->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_TMB Add TMB Substrate Wash3->Add_TMB Incubate4 Incubate (30min, Dark) Add_TMB->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate End End Read_Plate->End

Caption: Standard workflow for a VEGF-A sandwich ELISA.
Intracellular Pyrimidine Nucleotide Quantification (LC-MS/MS)

This is a general protocol for the extraction and analysis of intracellular nucleotides.

Materials:

  • Cultured cells

  • Ice-cold methanol

  • Water

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Culture cells and treat with this compound or vehicle.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., methanol/water).

  • Centrifuge to pellet cell debris.

  • Collect the supernatant containing the intracellular metabolites.

  • Analyze the supernatant using an LC-MS/MS system equipped with a suitable column (e.g., porous graphitic carbon) and a mass spectrometer set to detect the specific mass-to-charge ratios of pyrimidine nucleotides (UMP, UDP, UTP, CMP, CDP, CTP).

  • Quantify the nucleotides based on standard curves generated with known concentrations of the respective nucleotides.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Reagent

  • Cultured cells in a multiwell plate

  • Orbital shaker

  • Luminometer

Procedure:

  • Culture cells in a multiwell plate and treat with various concentrations of this compound.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the number of viable cells.

Conclusion

While this compound's direct and potent inhibition of DHODH is its foundational mechanism, the therapeutic implications of this action are realized through its downstream effects on key cellular pathways. The suppression of VEGF-A translation and the modulation of inflammatory cytokine production are critical consequences of pyrimidine pool depletion that underscore the pleiotropic anti-cancer and anti-viral potential of this compound. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug developers to further investigate and harness the multifaceted cellular impact of this promising therapeutic agent.

References

Methodological & Application

Determining the EC50 of PTC299 for SARS-CoV-2 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal effective concentration (EC50) of PTC299, also known as emvododstat, required to inhibit Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This compound is a potent inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for viral RNA synthesis, thereby suppressing viral replication.[1][2][3][4][5] Additionally, this compound has been shown to modulate the host immune response by attenuating the production of inflammatory cytokines.[2][4][5]

Data Presentation

The antiviral activity of this compound against SARS-CoV-2 has been demonstrated in multiple in vitro studies. The reported EC50 values highlight its potent inhibitory effect.

Parameter Value Cell Line Assay Type Source
EC50 2.0 - 31.6 nMVeroNot Specified[3][6][7][8]
EC50 1.96 nMVero E6Quantitative Immunofluorescence (Nucleocapsid Protein)[2]
Selectivity Index (SI) >3,800VeroNot Specified[3][6][7]

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effect by targeting a host cell metabolic pathway, making it less susceptible to the development of viral resistance.[2] The drug inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This leads to a reduction in the available pyrimidine nucleotides (UTP and CTP) that are essential for the replication of RNA viruses like SARS-CoV-2. Furthermore, the inhibition of DHODH has been linked to the suppression of inflammatory cytokine production, addressing a critical aspect of severe COVID-19.[4][5]

PTC299_Mechanism cluster_host_cell Host Cell cluster_virus SARS-CoV-2 De_novo_Pyrimidine_Synthesis De novo Pyrimidine Synthesis Pathway DHODH Dihydroorotate Dehydrogenase (DHODH) De_novo_Pyrimidine_Synthesis->DHODH Pyrimidine_Pool Pyrimidine Nucleotide Pool (UTP, CTP) DHODH->Pyrimidine_Pool Inflammatory_Cytokines Inflammatory Cytokines (IL-6, TNF-α, etc.) DHODH->Inflammatory_Cytokines Modulates Viral_RNA_Replication Viral RNA Replication Pyrimidine_Pool->Viral_RNA_Replication Required for This compound This compound This compound->DHODH Inhibits

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2.

Experimental Protocols

Protocol for Determining the EC50 of this compound using a Cytopathic Effect (CPE) Inhibition Assay

This protocol details the steps to determine the EC50 of this compound by assessing its ability to inhibit the virus-induced cytopathic effect in a permissive cell line.

Materials:

  • Vero E6 cells (ATCC CRL-1586)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • SARS-CoV-2 isolate

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% in 20% methanol)

  • Formaldehyde (10% in PBS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 2 x 10^4 Vero E6 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in DMEM with 2% FBS to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).

    • Remove the culture medium from the 96-well plate and add 100 µL of the diluted this compound to the respective wells. Include a "cells only" (no virus, no compound) and a "virus only" (no compound) control.

  • Viral Infection:

    • Dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in DMEM with 2% FBS.

    • Add 100 µL of the diluted virus to all wells except the "cells only" control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • CPE Measurement:

    • After incubation, carefully remove the medium from the wells.

    • Fix the cells by adding 100 µL of 10% formaldehyde to each well and incubate for 30 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the stain by adding 100 µL of methanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" and "virus only" controls.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic regression curve.

Protocol for Quantitative Immunofluorescence Assay for SARS-CoV-2 Nucleocapsid Protein

This protocol provides a method to quantify the inhibition of viral protein expression as a measure of antiviral activity.

Materials:

  • Vero E6 cells

  • 96-well, black, clear-bottom plates

  • This compound

  • SARS-CoV-2 isolate

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Bovine Serum Albumin (BSA) (3% in PBS)

  • Primary antibody: Rabbit anti-SARS-CoV-2 Nucleocapsid antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4′,6-diamidino-2-phenylindole)

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed Vero E6 cells in 96-well black, clear-bottom plates and incubate overnight.

    • Treat the cells with serial dilutions of this compound for 2 hours prior to infection.

  • Viral Infection:

    • Infect the cells with SARS-CoV-2 at an MOI of 0.1.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.

    • Block with 3% BSA for 1 hour.

    • Incubate with the primary anti-nucleocapsid antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the number of infected cells (positive for nucleocapsid protein) and the total number of cells (DAPI-stained nuclei).

    • Calculate the percentage of infection for each this compound concentration.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting to a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for determining the EC50 of an antiviral compound against SARS-CoV-2 in vitro.

EC50_Workflow Start Start Cell_Seeding Seed Vero E6 cells in 96-well plate Start->Cell_Seeding Compound_Preparation Prepare serial dilutions of this compound Cell_Seeding->Compound_Preparation Cell_Treatment Treat cells with this compound Compound_Preparation->Cell_Treatment Viral_Infection Infect cells with SARS-CoV-2 Cell_Treatment->Viral_Infection Incubation Incubate for 24-72 hours Viral_Infection->Incubation Assay_Endpoint Select Assay Endpoint Incubation->Assay_Endpoint CPE_Assay CPE Inhibition Assay (Crystal Violet Staining) Assay_Endpoint->CPE_Assay CPE IF_Assay Immunofluorescence Assay (Nucleocapsid Staining) Assay_Endpoint->IF_Assay Protein Expression Data_Acquisition Measure Absorbance or Acquire Images CPE_Assay->Data_Acquisition IF_Assay->Data_Acquisition Data_Analysis Calculate % Inhibition Data_Acquisition->Data_Analysis EC50_Determination Determine EC50 using Dose-Response Curve Fitting Data_Analysis->EC50_Determination End End EC50_Determination->End

Caption: General workflow for in vitro EC50 determination of this compound.

References

Application Notes and Protocols for In Vivo Administration of PTC299 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC299, also known as Emvododstat, is a potent and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells, and for viral replication.[1][3] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the suppression of inflammatory cytokine production.[3][4] These application notes provide detailed protocols for the dissolution, preparation, and in vivo administration of this compound in mouse models, along with an overview of its mechanism of action.

Physicochemical Properties and Solubility

A clear understanding of this compound's properties is crucial for its effective formulation.

PropertyValueSource
Molecular Formula C₂₅H₂₀Cl₂N₂O₃MedKoo Biosciences
Molecular Weight 467.35 g/mol MedKoo Biosciences
Solubility in DMSO 93 mg/mL (198.99 mM)Selleck Chemicals
Solubility in Water InsolubleSelleck Chemicals
Solubility in Ethanol InsolubleSelleck Chemicals
Appearance Solid powderMedKoo Biosciences

Experimental Protocols

I. Preparation of 0.5% Carboxymethylcellulose Sodium (CMC-Na) Vehicle

This protocol outlines the preparation of a 0.5% (w/v) solution of CMC-Na, a commonly used vehicle for creating stable suspensions of hydrophobic compounds for oral administration in animal models.

Materials:

  • Carboxymethylcellulose sodium (CMC-Na) powder (medium viscosity)

  • Sterile, deionized, or distilled water (ddH₂O) or 0.9% saline

  • Magnetic stirrer and stir bar

  • Heating plate

  • Sterile container

Procedure:

  • Weighing CMC-Na: Accurately weigh 0.5 g of CMC-Na powder for every 100 mL of vehicle to be prepared.

  • Heating the Solvent: Heat the ddH₂O or 0.9% saline to approximately 60-70°C. This will aid in the dissolution of the CMC-Na.

  • Dissolving CMC-Na: Place the heated solvent on a magnetic stirrer. Slowly add the CMC-Na powder to the vortex of the stirring solvent to prevent clumping.

  • Stirring: Continue stirring the solution until the CMC-Na is fully dissolved and the solution becomes clear and viscous. This may take several hours.

  • Cooling and Storage: Allow the solution to cool to room temperature. Store the prepared 0.5% CMC-Na vehicle in a sterile container at 4°C for up to two weeks.

II. Preparation of this compound Dosing Suspension for Oral Gavage

This protocol details the preparation of a this compound suspension for oral administration to mice. This compound is first dissolved in a minimal amount of DMSO and then suspended in the 0.5% CMC-Na vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Prepared sterile 0.5% CMC-Na vehicle

  • Sterile microcentrifuge tubes or other suitable containers

  • Vortex mixer

  • Sonicator (optional, but recommended for a uniform suspension)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, the dose, and the dosing volume (typically 5-10 mL/kg for mice). For example, to dose a 20g mouse at 10 mg/kg with a dosing volume of 10 mL/kg, you would need 0.2 mg of this compound in 0.2 mL of vehicle.

  • Dissolve this compound in DMSO: Weigh the required amount of this compound powder and place it in a sterile tube. Add the smallest practical volume of DMSO to completely dissolve the powder. For example, a 1-5% final concentration of DMSO in the vehicle is generally well-tolerated.

  • Prepare the Suspension: While vortexing the 0.5% CMC-Na vehicle, slowly add the this compound/DMSO solution.

  • Homogenize the Suspension: Continue to vortex the mixture for several minutes to ensure a uniform suspension. For a more homogenous suspension, sonicate the mixture for 5-10 minutes.

  • Final Formulation: The final preparation should be a stable, homogenous suspension. It is recommended to prepare the dosing solution fresh each day. If storage is necessary, it should be stored at 4°C and protected from light, and be thoroughly re-suspended before each use.

III. Administration to Mice via Oral Gavage

Oral gavage is a standard and effective method for administering this compound to mice.

Materials:

  • Prepared this compound dosing suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling: Handle the mice gently but firmly to minimize stress.

  • Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound suspension.

  • Loading the Syringe: Ensure the this compound suspension is well-mixed by vortexing immediately before drawing it into the syringe.

  • Gavage Procedure:

    • Securely hold the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • Slowly and steadily advance the needle until it reaches the stomach. Do not force the needle.

    • Administer the calculated dose of the this compound suspension.

    • Carefully withdraw the gavage needle.

  • Monitoring: After administration, monitor the mice for any signs of distress or adverse reactions.

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

This compound exerts its biological effects by targeting and inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is responsible for the production of the pyrimidine nucleotides uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP). These nucleotides are essential building blocks for DNA and RNA synthesis.

Rapidly proliferating cells, including cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA replication and RNA transcription.[3] By inhibiting DHODH, this compound blocks the synthesis of pyrimidines, leading to a depletion of the nucleotide pool. This, in turn, results in cell cycle arrest, inhibition of cell proliferation, and in some cases, apoptosis.[3] Furthermore, the reduction in pyrimidine availability also impairs the replication of RNA viruses that rely on the host cell's machinery for their propagation.[4]

The inhibition of DHODH by this compound also has immunomodulatory effects, leading to the suppression of pro-inflammatory cytokine production.[4]

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytoplasm2 Cytoplasm Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS DHODH DHODH PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP RNA RNA Synthesis UTP->RNA CTP->RNA dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA This compound This compound This compound->DHODH Inhibits

Caption: De Novo Pyrimidine Synthesis Pathway and the inhibitory action of this compound on DHODH.

Experimental Workflow

The following diagram illustrates the overall workflow for preparing and administering this compound to mouse models for in vivo studies.

G cluster_prep Preparation of Dosing Suspension cluster_admin In Vivo Administration cluster_analysis Experimental Analysis A Weigh this compound Powder B Dissolve in minimal DMSO A->B D Add this compound/DMSO to CMC-Na while vortexing B->D C Prepare 0.5% CMC-Na Vehicle C->D E Sonicate for uniform suspension D->E H Vortex Suspension E->H F Weigh Mouse G Calculate Dose Volume F->G I Administer via Oral Gavage G->I H->I J Monitor Animal I->J K Monitor Tumor Growth / Viral Titer J->K L Collect Samples (Blood, Tissues) K->L M Perform Downstream Analysis (e.g., Biomarker Analysis) L->M

Caption: Experimental workflow for the in vivo administration of this compound in mouse models.

References

Application Notes and Protocols: Combining PTC299 with Chemotherapeutic Agents for Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for combining PTC299, a potent oral inhibitor of dihydroorotate dehydrogenase (DHODH), with standard-of-care chemotherapeutic agents for the treatment of leukemia.

Introduction

This compound (also known as emvododstat) is an investigational small molecule that targets a critical metabolic vulnerability in cancer cells. By inhibiting DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, this compound effectively depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating malignant cells.[1][2][3] Hematologic malignancies, including acute myeloid leukemia (AML), are particularly dependent on this pathway for their survival and proliferation, making them highly susceptible to DHODH inhibition.[1][2][3] Preclinical studies have demonstrated the broad and potent anti-leukemic activity of this compound as a single agent.[1][2] Combining this compound with other chemotherapeutic agents offers a promising strategy to enhance efficacy, overcome resistance, and potentially reduce toxicity. This document outlines the preclinical evidence and provides detailed protocols for investigating the synergistic potential of this compound in combination with standard leukemia therapies.

Preclinical Rationale for Combination Therapies

The primary mechanism of action of this compound, the depletion of pyrimidine nucleotides, provides a strong rationale for its combination with various classes of chemotherapeutic agents.

  • Synergy with Nucleoside Analogs (e.g., Cytarabine, Decitabine): Nucleoside analogs are a cornerstone of AML therapy. Their efficacy relies on their incorporation into DNA, leading to chain termination and apoptosis. By depleting the intracellular pool of natural pyrimidines, this compound is hypothesized to increase the probability of incorporation of pyrimidine analogs like cytarabine and decitabine into the DNA of leukemia cells. This enhanced incorporation is expected to lead to greater DNA damage and a more potent cytotoxic effect. Indeed, preclinical studies have shown that the combination of this compound with the hypomethylating agent decitabine results in a synergistic inhibition of growth in myelodysplastic syndrome (MDS) cell lines, a disease closely related to AML.[4] This synergistic effect was also confirmed in primary MDS patient samples.[4] Mechanistically, this compound was shown to enhance the incorporation of decitabine into DNA.[4]

  • Potentiation of DNA Damaging Agents (e.g., Daunorubicin): Anthracyclines like daunorubicin are another critical component of AML treatment regimens. They exert their cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks. While a direct synergistic mechanism with this compound is less established, the metabolic stress induced by pyrimidine starvation may lower the threshold for apoptosis induction by DNA damaging agents. Preclinical evidence with other DHODH inhibitors has shown synergistic effects when combined with doxorubicin (an anthracycline similar to daunorubicin) in leukemia models.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and other DHODH inhibitors with chemotherapeutic agents in leukemia and related hematologic malignancies.

Table 1: In Vitro Efficacy of this compound and Decitabine Combination in MDS Cell Lines

Cell LineThis compound IC50 (nM)Decitabine IC50 (nM)Combination Index (CI) at ED50Synergy Interpretation
MDSL12.6-< 1.0Synergistic
SKM-119.7-< 1.0Synergistic

Data extrapolated from a study on this compound in combination with decitabine in MDS cell lines.[4] The CI values being less than 1.0 indicate a synergistic interaction.

Table 2: In Vivo Efficacy of this compound and Decitabine Combination in an MDS Xenograft Model

Treatment GroupMedian Survival (days)Increase in Lifespan (%)
Vehicle30-
This compound4033.3
Decitabine--
This compound + Decitabine> 40> 33.3 (more potent than single agents)

Data from a patient-derived xenograft (PDX) mouse model of human AML, showing that this compound treatment improved survival compared to vehicle.[5] A separate study in an MDS xenograft model showed this compound was more potent in combination with decitabine.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action and Synergy

The diagram below illustrates the mechanism of action of this compound and its synergistic interaction with nucleoside analog chemotherapeutics.

PTC299_Mechanism Mechanism of this compound and Synergy with Nucleoside Analogs cluster_pathway De Novo Pyrimidine Synthesis cluster_chemo Chemotherapeutic Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP, CTP UTP, CTP UMP->UTP, CTP ... RNA Synthesis RNA Synthesis UTP, CTP->RNA Synthesis dUTP, dCTP dUTP, dCTP UTP, CTP->dUTP, dCTP ... Incorporation into DNA Incorporation into DNA UTP, CTP->Incorporation into DNA Competition DNA Synthesis DNA Synthesis dUTP, dCTP->DNA Synthesis Nucleoside Analogs\n(e.g., Cytarabine, Decitabine) Nucleoside Analogs (e.g., Cytarabine, Decitabine) Nucleoside Analogs\n(e.g., Cytarabine, Decitabine)->Incorporation into DNA DNA Damage & Apoptosis DNA Damage & Apoptosis Incorporation into DNA->DNA Damage & Apoptosis This compound This compound This compound->Orotate Inhibition

Caption: this compound inhibits DHODH, leading to pyrimidine depletion and enhanced incorporation of nucleoside analogs into DNA.

Experimental Workflow for In Vitro Synergy Assessment

The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and a chemotherapeutic agent in leukemia cell lines.

In_Vitro_Workflow In Vitro Synergy Assessment Workflow cluster_drugs Drug Preparation Leukemia Cell Line Culture Leukemia Cell Line Culture Cell Seeding in 96-well plates Cell Seeding in 96-well plates Leukemia Cell Line Culture->Cell Seeding in 96-well plates Drug Treatment Drug Treatment Cell Seeding in 96-well plates->Drug Treatment Incubation (72h) Incubation (72h) Drug Treatment->Incubation (72h) Cell Viability Assay\n(e.g., MTT, CellTiter-Glo) Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation (72h)->Cell Viability Assay\n(e.g., MTT, CellTiter-Glo) Data Analysis Data Analysis Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Combination Index (CI) Calculation\n(Chou-Talalay Method) Combination Index (CI) Calculation (Chou-Talalay Method) Data Analysis->Combination Index (CI) Calculation\n(Chou-Talalay Method) Synergy/Antagonism Assessment Synergy/Antagonism Assessment Combination Index (CI) Calculation\n(Chou-Talalay Method)->Synergy/Antagonism Assessment This compound (Single Agent Titration) This compound (Single Agent Titration) This compound (Single Agent Titration)->Drug Treatment Chemotherapeutic Agent (Single Agent Titration) Chemotherapeutic Agent (Single Agent Titration) Chemotherapeutic Agent (Single Agent Titration)->Drug Treatment Combination (Fixed Ratio or Matrix) Combination (Fixed Ratio or Matrix) Combination (Fixed Ratio or Matrix)->Drug Treatment

Caption: Workflow for determining the in vitro synergistic effects of drug combinations in leukemia cell lines.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergy between this compound and Chemotherapeutic Agents in Leukemia Cell Lines

Objective: To determine if the combination of this compound and a chemotherapeutic agent (e.g., cytarabine, daunorubicin, or decitabine) results in a synergistic, additive, or antagonistic effect on the proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (powder, to be dissolved in DMSO)

  • Chemotherapeutic agent (e.g., cytarabine, daunorubicin, decitabine; to be dissolved in appropriate solvent)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring absorbance or luminescence

  • DMSO (cell culture grade)

Procedure:

  • Cell Culture: Maintain leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of the chemotherapeutic agent in its recommended solvent (e.g., water or DMSO) at a concentration of 10 mM.

    • Perform serial dilutions of each stock solution in culture medium to create a range of working concentrations.

  • Cell Seeding: Seed the leukemia cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment:

    • Single Agent: Add 100 µL of the diluted single-agent drugs to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Combination: For combination studies, a fixed-ratio or a checkerboard (matrix) design can be used.

      • Fixed-Ratio: Prepare combinations of this compound and the chemotherapeutic agent at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).

      • Checkerboard: Prepare a matrix of concentrations with varying doses of both drugs.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assay:

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo).

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 (the concentration of a drug that inhibits cell growth by 50%) for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Protocol 2: In Vivo Efficacy of this compound in Combination with Chemotherapeutic Agents in an AML Xenograft Model

Objective: To evaluate the in vivo anti-leukemic efficacy of this compound in combination with a chemotherapeutic agent in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model of AML.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • AML cells (human AML cell line or primary patient-derived AML cells)

  • This compound (formulated for oral gavage)

  • Chemotherapeutic agent (e.g., cytarabine, daunorubicin, decitabine; formulated for intraperitoneal or intravenous injection)

  • Vehicle control for each drug

  • Calipers for tumor measurement (for subcutaneous models)

  • Flow cytometer and antibodies for human CD45 to monitor engraftment

Procedure:

  • Xenograft Establishment:

    • CDX Model: Subcutaneously or intravenously inject a human AML cell line (e.g., 5 x 10^6 MV4-11 cells) into immunodeficient mice.

    • PDX Model: Intravenously inject primary human AML cells into irradiated immunodeficient mice.

  • Monitoring Engraftment: For intravenous models, monitor the engraftment of human AML cells in the peripheral blood by flow cytometry for the human CD45 marker.

  • Treatment Initiation: Once tumors reach a palpable size (for subcutaneous models, e.g., 100-200 mm³) or when a significant level of engraftment is detected in the peripheral blood (for intravenous models, e.g., >1% hCD45+ cells), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapeutic agent alone

    • Group 4: this compound + Chemotherapeutic agent

  • Drug Administration:

    • Administer this compound via oral gavage at a predetermined dose and schedule (e.g., daily).

    • Administer the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal or intravenous injection) at its established dose and schedule.

  • Efficacy Assessment:

    • Subcutaneous Model: Measure tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width²)/2.

    • Intravenous Model: Monitor the percentage of human CD45+ cells in the peripheral blood weekly.

    • Monitor body weight and overall health of the mice throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, when they show signs of significant morbidity, or at the end of the study period. For survival studies, monitor mice until they meet euthanasia criteria.

  • Data Analysis:

    • Compare the tumor growth inhibition or the reduction in leukemic burden between the treatment groups.

    • Analyze survival data using Kaplan-Meier curves and log-rank tests.

    • Assess the statistical significance of the differences between the combination group and the single-agent groups.

Conclusion

The combination of this compound with standard chemotherapeutic agents represents a promising therapeutic strategy for leukemia. The preclinical data strongly suggest the potential for synergistic interactions, particularly with nucleoside analogs. The protocols provided herein offer a framework for researchers to further investigate these combinations, with the ultimate goal of translating these findings into improved clinical outcomes for patients with leukemia.

References

Application Notes and Protocols: In Vitro Assay for Measuring DHODH Inhibition by PTC299

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. In rapidly proliferating cells, such as cancer cells, and in cells infected with RNA viruses, the demand for pyrimidines is high, making DHODH an attractive therapeutic target. PTC299, also known as emvododstat, is a potent and orally bioavailable small molecule inhibitor of human DHODH.[1][2] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to the suppression of cell proliferation and viral replication.[2][3] These application notes provide a detailed protocol for an in vitro enzymatic assay to measure the inhibitory activity of this compound against DHODH.

Principle of the Assay

The enzymatic activity of DHODH can be measured using a colorimetric assay that monitors the reduction of 2,6-dichlorophenolindophenol (DCIP), an artificial electron acceptor. In this assay, DHODH oxidizes its substrate, dihydroorotate (DHO), to orotate. The electrons generated in this reaction are transferred to coenzyme Q (CoQ) and subsequently to DCIP. The reduction of the blue-colored DCIP to a colorless form can be monitored spectrophotometrically by measuring the decrease in absorbance at 600-650 nm. The rate of this color change is directly proportional to the DHODH enzyme activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of DCIP color change in the presence of the compound.

Data Presentation

The inhibitory potency of this compound and other reference compounds against DHODH is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in various assays.

CompoundAssay TypeCell Line/Enzyme SourceIC50 ValueReference
This compound (Emvododstat) Hypoxia-induced VEGFA productionHeLa cells1.64 nM[3]
This compound (Emvododstat) Cell ProliferationAcute Myeloid Leukemia (AML) cell lines5.8 - 28.1 nM
H-006 (active metabolite of a prodrug) Enzymatic ActivityRecombinant human DHODH3.8 nM[4]
Farudodstat (ASLAN003) Enzymatic ActivityHuman DHODH enzyme35 nM[1]
DSM265 Enzymatic ActivityMouse DHODH2.6 µM[5]
Teriflunomide Enzymatic ActivityHuman and Rabbit DHODH>100 µM[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by this compound Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP CTP_UTP UTP, CTP UMP->CTP_UTP DNA_RNA DNA & RNA Synthesis CTP_UTP->DNA_RNA This compound This compound DHODH_enzyme DHODH This compound->DHODH_enzyme inhibits

Figure 1: De Novo Pyrimidine Biosynthesis Pathway and Inhibition by this compound.

DHODH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Substrates, and this compound dilutions Plate Add DHODH and this compound to a 96-well plate Reagents->Plate Enzyme Dilute Recombinant Human DHODH Enzyme->Plate Incubate Pre-incubate at 25°C Plate->Incubate Start Initiate reaction by adding Substrate Mixture (DHO, CoQ, DCIP) Incubate->Start Read Measure absorbance at 600-650 nm kinetically for 5-10 minutes Start->Read Calculate Calculate reaction rates Read->Calculate Analyze Determine IC50 value of this compound Calculate->Analyze

Figure 2: Experimental Workflow for the DHODH Inhibition Assay.

Experimental Protocols

Materials and Reagents
  • Recombinant Human DHODH (rhDHODH): N-terminally truncated, His-tagged (e.g., R&D Systems, Catalog # 10062-DD or similar).[6]

  • This compound (Emvododstat): Prepare a stock solution in DMSO.

  • Dihydroorotic acid (DHO): (e.g., Sigma, Catalog # D7128). Prepare a stock solution in DMF.[6]

  • Decylubiquinone (Coenzyme Q analog): (e.g., Sigma, Catalog # D7911). Prepare a stock solution in DMSO.[6]

  • 2,6-Dichlorophenolindophenol (DCIP): (e.g., Sigma, Catalog # D1878). Prepare a fresh stock solution in absolute ethanol.[6]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[6][7]

  • 96-well clear flat-bottom plates.

  • Spectrophotometric multiwell plate reader.

Preparation of Reagents
  • Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, 150 mM KCl, and 0.1% Triton X-100. Adjust the pH to 8.0. Filter sterilize and store at 4°C.

  • rhDHODH Solution: Dilute the recombinant human DHODH stock to a final concentration of 0.4 µg/mL in ice-cold Assay Buffer just before use.[6] Keep on ice.

  • This compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks in Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 1%.

  • Substrate Mixture: Prepare a fresh mixture containing L-Dihydroorotic acid, Decylubiquinone, and DCIP in Assay Buffer. The final concentrations in the reaction well should be approximately 500 µM DHO, 100 µM Coenzyme Q10, and 200 µM DCIP.[4] A specific protocol suggests a 2X substrate mixture with 2 mM L-Dihydroorotic acid, 0.2 mM Decylubiquinone, and 0.12 mM DPIP.[6]

Assay Procedure
  • Plate Setup:

    • Add 50 µL of the diluted rhDHODH solution (0.4 µg/mL) to each well of a 96-well plate.[6]

    • For inhibitor wells, add a small volume of the diluted this compound solution to achieve the desired final concentration.

    • For the positive control (no inhibitor) wells, add the same volume of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • For the blank (no enzyme) wells, add 50 µL of Assay Buffer.

  • Pre-incubation:

    • Gently tap the plate to mix the contents.

    • Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the freshly prepared Substrate Mixture to all wells.[6]

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the decrease in absorbance at 600 nm or 650 nm in kinetic mode, taking readings every 30-60 seconds for a total of 5-10 minutes.[4][6]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the rate of the blank wells (non-enzymatic reduction of DCIP) from the rates of all other wells.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive protocol for the in vitro measurement of DHODH inhibition by this compound. The described colorimetric assay is a robust and reproducible method for determining the potency of DHODH inhibitors. The provided data and visual aids offer valuable resources for researchers and scientists in the field of drug development, facilitating the characterization of novel DHODH inhibitors and the elucidation of their mechanism of action.

References

Application Notes and Protocols for Studying RNA Virus Replication with PTC299

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PTC299, also known as emvododstat, is a potent, orally bioavailable small molecule inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides required for RNA and DNA synthesis.[4][5][6] Many RNA viruses are highly dependent on the host cell's nucleotide pool for their rapid replication.[7] By targeting a host enzyme, this compound circumvents the high mutation rates of RNA viruses that can lead to resistance against direct-acting antivirals.[8]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study the replication of RNA viruses in a cell culture setting. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the host DHODH enzyme.[2] This inhibition leads to a depletion of the intracellular pyrimidine nucleotide pool, which in turn restricts the synthesis of viral RNA, a critical step in the replication cycle of RNA viruses.[6] The antiviral activity of this compound can be reversed by the addition of exogenous uridine, confirming its mechanism of action.[8] Furthermore, this compound has a dual mechanism of action, as it not only inhibits viral replication but also suppresses the production of pro-inflammatory cytokines such as IL-6, IL-17A, IL-17F, and VEGF, which are often associated with severe viral infections.[1][2][9][10]

cluster_cell Host Cell De_novo_Pyrimidine_Synthesis De novo Pyrimidine Biosynthesis Pathway DHODH Dihydroorotate Dehydrogenase (DHODH) De_novo_Pyrimidine_Synthesis->DHODH Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP) DHODH->Pyrimidine_Nucleotides Viral_RNA_Replication Viral RNA Replication Pyrimidine_Nucleotides->Viral_RNA_Replication RNA_Virus RNA Virus RNA_Virus->Viral_RNA_Replication Progeny_Virions Progeny Virions Viral_RNA_Replication->Progeny_Virions This compound This compound This compound->DHODH Inhibits Cell_Seeding Seed cells in appropriate culture plates Drug_Treatment Pre-incubate cells with This compound at various concentrations Cell_Seeding->Drug_Treatment Virus_Infection Infect cells with RNA virus at a specific MOI Drug_Treatment->Virus_Infection Incubation Incubate for a defined period (e.g., 24-48 hours) Virus_Infection->Incubation Data_Collection Collect supernatant and/or cell lysate Incubation->Data_Collection Quantification Quantify viral replication and cytotoxicity Data_Collection->Quantification

References

Application Notes and Protocols for Establishing a PTC299-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing a PTC299-resistant cancer cell line. This compound, also known as Emvododstat, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Understanding the mechanisms of resistance to this compound is crucial for the development of more effective cancer therapies. This document outlines the protocols for generating a resistant cell line using a dose-escalation method and for characterizing the resistant phenotype through various molecular and cellular assays.

Introduction to this compound and Resistance Mechanisms

This compound exerts its anti-cancer effects by inhibiting DHODH, leading to the depletion of pyrimidine nucleotides necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest and apoptosis in rapidly proliferating cancer cells. However, as with many targeted therapies, cancer cells can develop resistance to this compound, limiting its clinical efficacy.

Potential mechanisms of resistance to DHODH inhibitors like this compound include:

  • Upregulation of the Pyrimidine Salvage Pathway: Cells can bypass the block in de novo synthesis by increasing the activity of the salvage pathway, which utilizes pre-existing pyrimidines. A key enzyme in this pathway is Uridine-Cytidine Kinase 2 (UCK2).

  • Increased Expression or Mutation of the Drug Target: Overexpression of DHODH can titrate out the inhibitor, requiring higher concentrations for the same effect. Mutations in the DHODH gene that reduce drug binding can also confer resistance.

  • Upregulation of Upstream Enzymes: Increased activity of enzymes upstream of DHODH in the de novo pathway, such as carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), may contribute to resistance.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration.

Experimental Protocols

Protocol 1: Establishing a this compound-Resistant Cell Line via Dose Escalation

This protocol describes the generation of a this compound-resistant cell line by gradually exposing a parental cancer cell line to increasing concentrations of the drug.[1][2]

Materials:

  • Parental cancer cell line of choice (e.g., HT1080, as previously described for this compound resistance generation)

  • Complete cell culture medium

  • This compound (Emvododstat)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks, plates, and other consumables

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Determine the initial IC50 of this compound: Before starting the dose-escalation, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a viability assay such as the MTT assay (see Protocol 2).

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) or the IC50.

  • Monitoring and Subculturing:

    • Monitor the cells daily for signs of cytotoxicity. Initially, a significant portion of the cells may die.

    • Once the surviving cells reach 70-80% confluency and exhibit a stable growth rate, subculture them.

    • Maintain the cells at this drug concentration for at least two to three passages to allow for adaptation.

  • Dose Escalation:

    • Gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase at each step is recommended.[1]

    • At each new concentration, repeat the monitoring and subculturing process. If there is excessive cell death (over 50%), reduce the concentration to the previous level and allow the cells to recover before attempting the increase again.[2]

  • Cryopreservation: At each successful dose escalation step, cryopreserve vials of the cells. This creates a valuable resource of cells with varying degrees of resistance and serves as a backup.

  • Establishment of a Stably Resistant Line: Continue the dose-escalation process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50). Culture the resistant cells continuously in the presence of the highest tolerated concentration of this compound to maintain the resistant phenotype.

  • Confirmation of Resistance: Periodically determine the IC50 of the cultured cells and compare it to that of the parental cell line to confirm the development and stability of the resistant phenotype. A significant increase in the IC50 value indicates the successful establishment of a this compound-resistant cell line.[1]

Diagram of the Dose-Escalation Workflow:

G start Start with Parental Cell Line ic50 Determine Initial IC50 of this compound start->ic50 expose Expose cells to IC20 or IC50 of this compound ic50->expose monitor Monitor Cell Viability and Growth expose->monitor subculture Subculture Surviving Cells monitor->subculture increase_dose Increase this compound Concentration (1.5-2x) subculture->increase_dose If stable growth cryo Cryopreserve Cells at each step subculture->cryo increase_dose->monitor stable Establish Stably Resistant Cell Line increase_dose->stable After multiple rounds cryo->increase_dose confirm Confirm Resistance (IC50 determination) stable->confirm

Caption: Workflow for generating a this compound-resistant cell line.

Protocol 2: IC50 Determination using MTT Assay

This colorimetric assay measures cell viability and is used to determine the IC50 of this compound.[3][4]

Materials:

  • Parental and this compound-resistant cells

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of DHODH Expression

This protocol is for detecting changes in the protein expression of DHODH.

Materials:

  • Parental and this compound-resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against DHODH

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DHODH antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of genes potentially involved in this compound resistance, such as DHODH and ABCG2.[5]

Materials:

  • Parental and this compound-resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (DHODH, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qRT-PCR:

    • Set up the qRT-PCR reaction with the cDNA template, primers, and master mix.

    • Perform the reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental[Insert Value]1.0
This compound-Resistant[Insert Value][Calculate RI]
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

Table 2: Relative Gene Expression in this compound-Resistant Cells

GeneFold Change in mRNA Expression (Resistant vs. Parental)
DHODH[Insert Value]
UCK2[Insert Value]
CAD[Insert Value]
ABCG2[Insert Value]
Data normalized to a housekeeping gene.

Table 3: Relative Protein Expression in this compound-Resistant Cells

ProteinFold Change in Protein Expression (Resistant vs. Parental)
DHODH[Insert Value]
Data normalized to a loading control.

Visualization of Signaling Pathways and Logical Relationships

This compound Mechanism of Action and the De Novo Pyrimidine Synthesis Pathway:

G Glutamine Glutamine CAD CAD Glutamine->CAD Carbamoyl_Phosphate Carbamoyl Phosphate CAD->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides This compound This compound This compound->DHODH Inhibits

Caption: this compound inhibits DHODH in the de novo pyrimidine pathway.

Potential Mechanisms of Resistance to this compound:

G cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway cluster_efflux Drug Efflux DHODH DHODH Resistance Resistance to This compound This compound This compound This compound->DHODH Inhibits Uridine Uridine UCK2 UCK2 Uridine->UCK2 UMP UMP UCK2->UMP ABCG2 ABCG2 PTC299_out This compound (extracellular) ABCG2->PTC299_out Pumps out DHODH_up DHODH Upregulation/ Mutation DHODH_up->Resistance UCK2_up UCK2 Upregulation UCK2_up->Resistance ABCG2_up ABCG2 Upregulation ABCG2_up->Resistance

Caption: Mechanisms of resistance to this compound.

References

Application Notes: Quantifying Dihydroorotate Levels After PTC299 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PTC299, also known as emvododstat or zotatifin, is a potent small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] DHODH catalyzes the conversion of dihydroorotate (DHO) to orotate, a critical step for the production of pyrimidine nucleotides like uridine and cytidine, which are essential for DNA and RNA synthesis.[4][5] Rapidly proliferating cells, such as cancer cells, often rely heavily on this de novo pathway for survival and growth.[6][7]

By inhibiting DHODH, this compound leads to a depletion of the pyrimidine nucleotide pool, which in turn can arrest the cell cycle and inhibit the production of key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor (VEGF).[8][9] A direct consequence and key pharmacodynamic biomarker of DHODH inhibition by this compound is the accumulation of its substrate, dihydroorotate.[1][2] Therefore, quantifying the change in intracellular or plasma DHO levels serves as a robust indicator of target engagement and the biological activity of this compound.[2][3] These application notes provide a comprehensive protocol for researchers to accurately measure DHO accumulation in biological samples following this compound treatment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

It is important to note that this compound was initially identified as an inhibitor of VEGF mRNA translation.[8][10] Further research revealed that this effect is a downstream consequence of DHODH inhibition.[8] Separately, the name zotatifin (eFT226) is associated with the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase involved in translation initiation.[11][12][13] While the nomenclature can be complex, the protocols described here focus on this compound (emvododstat) as a DHODH inhibitor and the resulting quantifiable impact on dihydroorotate levels.

Signaling Pathway and Mechanism of Action

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process. This compound specifically targets the fourth enzymatic step, which is catalyzed by DHODH on the inner mitochondrial membrane. Inhibition of DHODH blocks the conversion of dihydroorotate to orotate, leading to a buildup of dihydroorotate and a depletion of downstream pyrimidines essential for cell proliferation.

DHODH_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol & Nucleus DHO Dihydroorotate (DHO) DHODH DHODH DHO->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS DHODH->Orotate This compound This compound This compound->DHODH UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis (Proliferation) CTP->DNA_RNA Workflow cluster_CellCulture Cell Culture & Treatment cluster_Extraction Metabolite Extraction cluster_Analysis Quantification arrow arrow A 1. Seed Cells (e.g., 6-well plate) B 2. Treat with this compound & Vehicle Control A->B C 3. Incubate (Time Course) B->C D 4. Wash with Ice-Cold PBS C->D E 5. Quench & Lyse (80% Methanol) D->E F 6. Collect & Centrifuge E->F G 7. Dry Supernatant F->G H 8. Reconstitute Extract G->H I 9. LC-MS/MS Analysis (MRM Mode) H->I J 10. Data Processing (Peak Integration) I->J K 11. Quantify DHO (vs. Standard Curve) J->K

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PTC299 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of PTC299 efficacy in certain cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and is also known to specifically inhibit the translation of Vascular Endothelial Growth Factor A (VEGFA) mRNA.[1][2]

Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?

A2: Lack of efficacy can be attributed to several factors:

  • High Pyrimidine Salvage Pathway Activity: Some cancer cells can compensate for the inhibition of de novo pyrimidine synthesis by upregulating the pyrimidine salvage pathway. This pathway recycles pyrimidines from the extracellular environment, thereby bypassing the DHODH inhibition by this compound.[1][2] Hematologic cancer cells often have a reduced pyrimidine salvage pathway, making them more sensitive to this compound.[1][2]

  • Intrinsic Resistance: The cancer cell line may have inherent genetic or epigenetic characteristics that confer resistance to DHODH inhibitors.

  • Experimental Conditions: Suboptimal experimental setup, such as incorrect drug concentration, improper cell culture conditions, or issues with the assay itself, can lead to misleading results.

Q3: How can I determine if my cell line has an active pyrimidine salvage pathway?

A3: A uridine rescue experiment is a straightforward method to investigate the activity of the pyrimidine salvage pathway. Supplementing the cell culture medium with exogenous uridine can reverse the anti-proliferative effects of this compound in cells with a functional salvage pathway.[1] If the addition of uridine restores cell viability in the presence of this compound, it strongly suggests that the cells are utilizing the salvage pathway to overcome the drug's effects.

Q4: Are there known gene expression changes associated with resistance to this compound?

A4: Yes, studies have identified changes in gene expression in cancer cell lines with acquired resistance to this compound. For example, in this compound-resistant HT1080 cells, the gene with the most significant increase in expression is cytidine deaminase (CDA).[1] Additionally, research on DHODH inhibitors, in general, has shown that resistant cells may upregulate genes involved in the pyrimidine salvage pathway, such as uridine-cytidine kinase (UCK) and thymidine kinase (TK).[1][3] Furthermore, some studies have shown that inhibition of DHODH can lead to the upregulation of genes involved in antigen presentation.[4]

Troubleshooting Guides

Issue 1: No significant decrease in cell viability after this compound treatment.

Possible Cause 1: High Pyrimidine Salvage Pathway Activity

  • Troubleshooting Steps:

    • Perform a Uridine Rescue Experiment:

      • Culture your cancer cell line in the presence of this compound at its IC50 concentration (if known) or a range of concentrations.

      • In parallel, treat cells with the same concentrations of this compound supplemented with exogenous uridine (typically 50-100 µM).

      • Assess cell viability after 72 hours.

    • Analyze Results: If uridine co-treatment significantly reverses the cytotoxic effect of this compound, it is highly likely that the cells are utilizing the pyrimidine salvage pathway for survival.

Possible Cause 2: Incorrect Drug Concentration or Inactive Compound

  • Troubleshooting Steps:

    • Verify Drug Concentration and Activity:

      • Confirm the correct dilution of your this compound stock.

      • If possible, test the activity of your this compound compound on a known sensitive cell line as a positive control.

    • Perform a Dose-Response Curve:

      • Treat your cell line with a wide range of this compound concentrations (e.g., from low nM to high µM) to determine the half-maximal inhibitory concentration (IC50).

Issue 2: Inconsistent results in cell viability assays.

Possible Cause: Suboptimal Assay Conditions

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are not over-confluent at the time of assay.

    • Check Incubation Times: A 72-hour incubation period is commonly used for assessing the anti-proliferative effects of this compound.

    • Ensure Proper Reagent Handling: Follow the manufacturer's instructions for the viability assay reagent (e.g., CellTiter-Glo®) regarding storage, thawing, and mixing.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia~1[1]
HeLaCervical Cancer1.64 ± 0.83[1]
HT1080FibrosarcomaLow nM[1]
HT1080 (this compound-Resistant)FibrosarcomaSingle-digit µM[1]
Patient-Derived AML CellsAcute Myeloid LeukemiaVaries by patient[1]

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and published studies.[1][5]

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the results to determine the IC50 value.

Protocol 2: Generation of this compound-Resistant Cancer Cell Lines

This protocol is based on the method used to generate this compound-resistant HT1080 cells.[1]

  • Initial Exposure:

    • Culture the parental cancer cell line in the presence of a low concentration of this compound (e.g., starting at the IC10 or IC20).

  • Dose Escalation:

    • Once the cells resume normal proliferation, passage them and double the concentration of this compound.

    • Continue this process of stepwise dose escalation weekly or as the cells adapt. This process can take several months.

  • Isolation of Resistant Clones:

    • Once cells are able to proliferate in a high concentration of this compound (e.g., 1 µM), resistant clones can be isolated.

  • Verification of Resistance:

    • Determine the IC50 of the resistant cell line and compare it to the parental cell line to confirm the degree of resistance.

Protocol 3: Measurement of DHODH Activity

This protocol describes a common method for measuring DHODH activity based on the reduction of 2,6-dichloroindophenol (DCIP).

  • Preparation of Cell Lysates:

    • Harvest cells and wash with PBS.

    • Lyse the cells in an appropriate buffer (e.g., a buffer containing Tris-HCl, KCl, and a detergent like Triton X-100).

  • Enzyme Reaction:

    • In a 96-well plate, pre-incubate the cell lysate with a reaction buffer containing Coenzyme Q10 and DCIP.

    • Initiate the reaction by adding the DHODH substrate, dihydroorotic acid.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the specific activity of DHODH (e.g., in pmol/min/µg of protein).

Visualizations

PTC299_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Synthesis cluster_downstream Downstream Effects Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP → UTP, CTP Orotate->UMP UMPS Pyrimidine_Pool Decreased Pyrimidine Pool This compound This compound This compound->Dihydroorotate Inhibition VEGFA_Translation Inhibition of VEGFA mRNA Translation Pyrimidine_Pool->VEGFA_Translation Cell_Proliferation Inhibition of Cell Proliferation VEGFA_Translation->Cell_Proliferation

Caption: this compound inhibits DHODH, blocking de novo pyrimidine synthesis.

PTC299_Resistance_Mechanism cluster_denovo De Novo Synthesis (Blocked by this compound) cluster_salvage Pyrimidine Salvage Pathway (Upregulated in Resistance) DeNovo ... -> Dihydroorotate --| Orotate -> ... DNA_RNA DNA/RNA Synthesis DeNovo->DNA_RNA Blocked This compound This compound This compound->DeNovo Uridine_in Extracellular Uridine Uridine_mem Uridine Uridine_in->Uridine_mem Transporter UMP UMP Uridine_mem->UMP UCK UMP->DNA_RNA Cell_Survival Cell Survival & Proliferation DNA_RNA->Cell_Survival

Caption: Upregulation of the pyrimidine salvage pathway confers resistance to this compound.

Troubleshooting_Workflow Start Start: Lack of this compound Efficacy Check_Concentration Verify Drug Concentration and Activity Start->Check_Concentration Optimize_Assay Optimize Cell Viability Assay Conditions Start->Optimize_Assay If results are inconsistent Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Uridine_Rescue Perform Uridine Rescue Experiment Dose_Response->Uridine_Rescue Analyze_Rescue Analyze Uridine Rescue Results Uridine_Rescue->Analyze_Rescue Salvage_Pathway Conclusion: Resistance likely due to Pyrimidine Salvage Analyze_Rescue->Salvage_Pathway Rescue Observed Other_Mechanisms Investigate Other Resistance Mechanisms (e.g., target mutation, drug efflux) Analyze_Rescue->Other_Mechanisms No Rescue

References

Optimizing PTC299 concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of PTC299 (also known as emvododstat). The focus is on achieving desired on-target effects while minimizing potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the downstream inhibition of the translation of vascular endothelial growth factor (VEGF) mRNA and arrests cell proliferation in rapidly dividing cells that are dependent on this pathway.[1][5]

Q2: What are the known off-target effects of this compound?

A2: this compound has been reported to have a favorable safety profile with a notable lack of off-target kinase inhibition and myelosuppression, which are common side effects of other DHODH inhibitors.[1][2][3] However, as with any small molecule inhibitor, high concentrations may lead to unforeseen off-target effects or general cytotoxicity. It is crucial to determine the optimal concentration for your specific cell line and assay.

Q3: How can I confirm that the observed effects in my experiment are due to DHODH inhibition by this compound?

A3: A uridine rescue experiment is the gold standard for confirming the on-target activity of this compound. Since this compound's effects are due to pyrimidine depletion, supplementing the cell culture medium with exogenous uridine will bypass the inhibited de novo pathway and should reverse the observed phenotypic effects, such as decreased cell viability or reduced VEGF production.[6]

Q4: Why do different cell lines show varying sensitivity to this compound?

A4: The sensitivity of a cell line to this compound is largely dependent on its reliance on the de novo pyrimidine synthesis pathway versus the pyrimidine salvage pathway.[1][7] Cells that heavily depend on de novo synthesis will be more sensitive to DHODH inhibition. In contrast, cells with a highly active salvage pathway can utilize exogenous pyrimidines and will be more resistant to this compound.[1][7] Hematologic cancer cell lines have been shown to be more sensitive to this compound than many solid tumor cell lines.[7][8]

Q5: What is the recommended starting concentration for in vitro experiments?

A5: Based on published data, the effective concentrations of this compound are in the low nanomolar range for many sensitive cell lines. For example, the EC50 for inhibiting hypoxia-induced VEGF production in HeLa cells is approximately 1.64 nM.[3] The IC50 for cell proliferation in sensitive acute myeloid leukemia (AML) cell lines can be below 30 nM.[7] It is recommended to perform a dose-response experiment starting from low nanomolar concentrations (e.g., 1 nM) up to a higher range (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's on-target effects.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
EC50 (VEGF Inhibition)HeLa (hypoxia-induced)1.64 ± 0.83 nM[3]
IC50 (Cell Proliferation)Sensitive AML Cell Lines< 30 nM[7]
IC50 (Cell Proliferation)MOLM-13 (AML)~1 nM[3]
CC50 (Cytotoxicity)Various>10 µM (in most viral infection models)[9]

Table 2: Comparative Potency of DHODH Inhibitors (Cell Proliferation IC50)

CompoundCell LineIC50Reference
This compound Leukemia Cells~1 nM [3]
BrequinarLeukemia Cells>10 nM[3]
VidofludimusLeukemia Cells>100 nM[3]
A77-1726Leukemia Cells>1000 nM[3]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Curve)
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 72 hours).

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 µM down to 1 pM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add the this compound dilutions and vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Endpoint Measurement: Assess the desired endpoint. For cell viability, a common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. For VEGF inhibition, collect the supernatant and measure VEGF levels using an ELISA kit.

  • Data Analysis: Plot the results as a dose-response curve and calculate the EC50 or IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Uridine Rescue Experiment
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Compound and Uridine Preparation: Prepare this compound at a concentration that causes a significant effect (e.g., 2-3 times the IC50). Prepare a stock solution of uridine (e.g., 10 mM) and dilute it in culture medium to a final concentration of 100 µM.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound alone

    • This compound + 100 µM Uridine

    • 100 µM Uridine alone

  • Incubation and Endpoint Measurement: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Compare the results from the different treatment groups. A successful rescue is observed if the effect of this compound is significantly reversed in the "this compound + Uridine" group compared to the "this compound alone" group.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No effect of this compound observed at expected concentrations. The cell line may have a highly active pyrimidine salvage pathway.1. Confirm the activity of your this compound stock on a known sensitive cell line. 2. Consider using a different cell line that is more dependent on the de novo pyrimidine synthesis pathway. 3. Increase the concentration of this compound, but be mindful of potential off-target effects at very high concentrations.
High variability between replicate wells. Inconsistent cell seeding, pipetting errors, or edge effects in the plate.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate, or fill them with sterile medium to minimize evaporation.
Uridine rescue is incomplete or not observed. The concentration of uridine may be insufficient, or the observed effect is not due to DHODH inhibition.1. Increase the concentration of uridine (e.g., up to 250 µM). 2. Ensure that the observed effect is within the dynamic range of the assay. 3. If the effect persists even with high concentrations of uridine, it may indicate an off-target effect of this compound at the concentration used. Re-evaluate your working concentration.
Cytotoxicity observed at concentrations close to the effective dose. The cell line may be particularly sensitive to pyrimidine depletion, or there might be off-target toxicity.1. Perform a detailed cytotoxicity assay (e.g., using a live/dead cell stain) alongside your functional assay. 2. Determine the therapeutic window (the concentration range where you see the desired on-target effect without significant cytotoxicity). 3. If the therapeutic window is narrow, consider using a lower concentration for a longer duration.

Visualizations

PTC299_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition This compound Action cluster_downstream Downstream Effects Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP, CTP UTP, CTP UMP->UTP, CTP RNA Synthesis VEGF mRNA Translation VEGF mRNA Translation UTP, CTP->VEGF mRNA Translation Required for Cell Proliferation Cell Proliferation UTP, CTP->Cell Proliferation Required for DNA/RNA Synthesis This compound This compound This compound->Orotate Inhibition VEGF Protein VEGF Protein VEGF mRNA Translation->VEGF Protein Angiogenesis Angiogenesis VEGF Protein->Angiogenesis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_validation On-Target Validation cluster_analysis Downstream Analysis Cell_Culture 1. Culture Cells of Interest Dose_Response 2. Perform Dose-Response with this compound Cell_Culture->Dose_Response Determine_IC50 3. Determine IC50/EC50 Dose_Response->Determine_IC50 Uridine_Rescue 4. Perform Uridine Rescue Experiment Determine_IC50->Uridine_Rescue Use optimal concentration Compare_Results 5. Compare this compound vs this compound + Uridine Uridine_Rescue->Compare_Results Measure_Endpoints 6. Measure Downstream Endpoints (e.g., VEGF levels, Cell Cycle) Compare_Results->Measure_Endpoints Confirm on-target effect Troubleshooting_Logic Start Start No_Effect No effect of this compound? Start->No_Effect Check_Cells Is cell line known to be resistant? No_Effect->Check_Cells Yes High_Variability High variability in data? No_Effect->High_Variability No Check_Compound Is this compound stock active? Check_Cells->Check_Compound End Problem Solved Check_Compound->End Review_Technique Review cell seeding and pipetting technique High_Variability->Review_Technique Yes Incomplete_Rescue Incomplete Uridine Rescue? High_Variability->Incomplete_Rescue No Review_Technique->End Increase_Uridine Increase uridine concentration Incomplete_Rescue->Increase_Uridine Yes Incomplete_Rescue->End No Consider_Off_Target Consider potential off-target effect at high [this compound] Increase_Uridine->Consider_Off_Target Consider_Off_Target->End

References

Technical Support Center: Managing Potential Cytotoxicity of PTC299 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential cytotoxicity of PTC299 in primary cell cultures. This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] While preclinical data suggest a favorable safety profile and low cytotoxicity towards normal cells, this guide offers troubleshooting strategies and frequently asked questions to address specific issues that may arise during your experiments.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is a rate-limiting step in the de novo synthesis of pyrimidines.[1][2][3] This depletion of the pyrimidine nucleotide pool preferentially affects rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis.[1][4] A downstream effect of this inhibition is the reduced translation of Vascular Endothelial Growth Factor A (VEGFA) mRNA.[1][5][6]

Q2: Is this compound expected to be cytotoxic to primary cell cultures?

A2: Generally, this compound is not expected to be cytotoxic to quiescent or slowly dividing primary cells at its effective concentrations for inhibiting cancer cell proliferation or viral replication.[1] One study reported that this compound did not inhibit the proliferation of normal primary cells, including hematopoietic stem cells, at concentrations up to 1000-fold higher than its IC50 in tumor cells.[1] Another study in the context of SARS-CoV-2 research also indicated that this compound inhibits viral replication without exerting cytotoxic effects on the host cells.[7] However, the sensitivity of any specific primary cell type can vary depending on its proliferation rate and reliance on the de novo pyrimidine synthesis pathway.

Q3: What are the typical effective concentrations of this compound?

A3: The effective concentration of this compound is cell-type dependent. For example, it inhibits hypoxia-induced VEGFA protein production in HeLa cells with an EC50 of approximately 1.64 nM.[1][5][6] In various leukemia cell lines, the IC50 for cell proliferation is around 1 nM.[5][6] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell culture.

Q4: Can cytotoxicity be reversed?

A4: The cytotoxic and anti-proliferative effects of this compound, being a DHODH inhibitor, can be rescued by supplementing the cell culture medium with uridine.[1] Uridine can be utilized by the pyrimidine salvage pathway to bypass the block in the de novo synthesis pathway. This can be a useful experimental control to confirm that the observed effects are due to DHODH inhibition.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential cytotoxicity of this compound in your primary cell cultures.

Observed Problem Potential Cause Recommended Action
Reduced cell viability or attachment after this compound treatment. 1. High Concentration: The concentration of this compound may be too high for the specific primary cell type. 2. High Proliferation Rate: The primary cells may have a high proliferation rate, making them more sensitive to pyrimidine depletion. 3. Low Salvage Pathway Activity: The cells may have low activity of the pyrimidine salvage pathway.1. Perform a Dose-Response Curve: Determine the IC50 and optimal working concentration. Start with a wide range of concentrations (e.g., 0.1 nM to 10 µM). 2. Reduce Treatment Duration: Decrease the exposure time to this compound. 3. Uridine Rescue: Supplement the culture medium with uridine (e.g., 50-100 µM) to confirm the on-target effect.
Unexpected changes in cell morphology. Cellular Stress: Even at non-lethal concentrations, inhibition of a key metabolic pathway can induce cellular stress.1. Microscopic Examination: Document morphological changes at different concentrations and time points. 2. Lower Concentration: Use the lowest effective concentration of this compound.
Inconsistent results between experiments. 1. Cell Passage Number: Primary cells can change their characteristics with increasing passage number. 2. Reagent Variability: Inconsistent quality or concentration of this compound or other reagents.1. Use Low Passage Cells: Maintain a consistent and low passage number for your experiments. 2. Aliquot this compound: Prepare and store single-use aliquots of this compound to avoid repeated freeze-thaw cycles. 3. Quality Control: Regularly check the viability and health of your primary cell cultures.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

Parameter Cell Line / System Value Reference
EC50 (VEGFA Inhibition) HeLa Cells (hypoxia-induced)1.64 ± 0.83 nM[1][5][6]
IC50 (Cell Proliferation) Leukemia Cells~ 1 nM[5][6]
Potency Comparison Leukemia Cells10 to 1000-fold more potent than Brequinar, Vidofludimus, or A77-1726[5]
Cytotoxicity in Normal Cells Hematopoietic Stem CellsNo inhibition at concentrations 1000-fold greater than tumor cell IC50[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effect of this compound on primary cells.

  • Materials:

    • Primary cells in culture

    • This compound stock solution (e.g., in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Uridine Rescue Experiment

This protocol is used to confirm that the observed effects of this compound are due to the inhibition of de novo pyrimidine synthesis.

  • Materials:

    • Primary cells in culture

    • This compound stock solution

    • Uridine stock solution (e.g., in water or PBS)

    • Complete cell culture medium

    • 96-well plate

    • Reagents for a cell viability assay (e.g., MTT)

  • Procedure:

    • Seed primary cells in a 96-well plate and allow them to adhere overnight.

    • Prepare the following treatment groups in complete cell culture medium:

      • Vehicle control

      • This compound at a concentration that causes a significant reduction in viability (e.g., IC50 or IC75)

      • Uridine alone (e.g., 100 µM)

      • This compound + Uridine

    • Replace the old medium with the prepared treatment media.

    • Incubate for the desired duration.

    • Assess cell viability using a standard method like the MTT assay. A successful rescue will show a significant increase in viability in the "this compound + Uridine" group compared to the "this compound" group.

Visualizations

This compound Mechanism of Action

PTC299_Mechanism cluster_pathway De Novo Pyrimidine Synthesis cluster_downstream Downstream Effects Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Reduced Pyrimidine Pool Reduced Pyrimidine Pool Orotate->Reduced Pyrimidine Pool UTP UTP UMP->UTP CTP CTP UTP->CTP This compound This compound DHODH_node DHODH This compound->DHODH_node Inhibition Inhibition of\nDNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Reduced Pyrimidine Pool->Inhibition of\nDNA/RNA Synthesis Reduced VEGFA\nmRNA Translation Reduced VEGFA mRNA Translation Reduced Pyrimidine Pool->Reduced VEGFA\nmRNA Translation Cytotoxicity_Workflow start Start: Primary Cell Culture prepare_cells Seed Cells in 96-well Plate start->prepare_cells dose_response Treat with this compound (Concentration Gradient) prepare_cells->dose_response incubation Incubate (e.g., 24-72h) dose_response->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End: Assess Cytotoxicity data_analysis->end Troubleshooting_Tree start Cytotoxicity Observed? high_conc Is this compound concentration > 100 nM? start->high_conc Yes no_cytotoxicity No significant cytotoxicity observed. Proceed with experiment. start->no_cytotoxicity No reduce_conc Action: Reduce Concentration and repeat experiment. high_conc->reduce_conc Yes uridine_rescue Perform Uridine Rescue Experiment high_conc->uridine_rescue No reduce_conc->start Re-evaluate rescue_successful Was rescue successful? uridine_rescue->rescue_successful on_target Conclusion: On-target effect. Optimize concentration and duration. rescue_successful->on_target Yes off_target Conclusion: Potential off-target effect or highly sensitive cell type. Consider alternative approaches. rescue_successful->off_target No

References

Technical Support Center: PTC299 and Uridine Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing PTC299 (Emvododstat). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, particularly concerning the reversal of this compound's effects by uridine supplementation.

Frequently Asked Questions (FAQs)

Q1: Why is uridine supplementation reversing the effects of my this compound treatment?

A1: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This pathway is essential for the production of pyrimidine nucleotides (e.g., UTP, CTP) necessary for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of these essential building blocks, leading to the observed anti-proliferative and other cellular effects.[2][4]

Uridine can be utilized by cells through an alternative route called the pyrimidine salvage pathway to produce uridine monophosphate (UMP) and subsequently other pyrimidine nucleotides.[5] Therefore, supplementing your cell culture with exogenous uridine bypasses the enzymatic block imposed by this compound, replenishing the pyrimidine pool and effectively reversing the compound's effects.[6]

Q2: What is the mechanism of action of this compound?

A2: this compound functions as a highly specific and potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][3][7] DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[8] Inhibition of this rate-limiting step leads to a significant reduction in the cellular synthesis of pyrimidine nucleotides.[2][4] The cellular consequences of this pyrimidine starvation include cell cycle arrest, inhibition of cell proliferation, and in some cases, differentiation or apoptosis.[2][9] Notably, the inhibition of Vascular Endothelial Growth Factor A (VEGFA) mRNA translation by this compound is a key downstream effect of this pyrimidine depletion.[1][10][11]

Q3: How does pyrimidine depletion by this compound lead to the inhibition of VEGFA protein synthesis?

A3: The inhibition of VEGFA protein synthesis by this compound is a post-transcriptional event linked to the depletion of pyrimidine nucleotides.[1][10] The precise mechanism is complex and involves the regulation of VEGFA mRNA translation by RNA-binding proteins (RBPs) and microRNAs (miRNAs). The 3'-untranslated region (3'-UTR) of VEGFA mRNA contains regulatory elements, such as the CA-rich element (CARE), that are targeted by specific miRNAs (e.g., miR-297, miR-299) which repress translation.[1][7] The activity of these miRNAs can be modulated by RBPs like heterogeneous nuclear ribonucleoprotein L (hnRNP L), which can prevent miRNA-mediated silencing.[1][3] It is hypothesized that pyrimidine depletion alters the expression or activity of these regulatory factors, leading to a net inhibition of VEGFA mRNA translation.[10]

Troubleshooting Guides

Issue: Complete or partial loss of this compound efficacy in my cell line.

Possible Cause 1: High levels of uridine in the serum of the cell culture medium.

  • Explanation: Fetal bovine serum (FBS) and other serum supplements naturally contain uridine. Physiological concentrations of uridine in human plasma are in the range of 5-20 µM.[12] Even low micromolar concentrations of uridine can be sufficient to rescue cells from the effects of DHODH inhibitors.[12]

  • Troubleshooting Step:

    • Check the uridine concentration in your specific lot of serum if possible.

    • Consider using dialyzed FBS, which has reduced levels of small molecules like uridine.

    • If complete removal of uridine is not feasible, be aware of its potential to influence the IC50 of this compound in your experiments.

Possible Cause 2: The cell line has a highly active pyrimidine salvage pathway.

  • Explanation: Some cell lines may have a more robust pyrimidine salvage pathway, making them inherently more resistant to DHODH inhibitors as they can efficiently utilize extracellular uridine.

  • Troubleshooting Step:

    • Review the literature for the specific cell line you are using to understand its metabolic profile.

    • If you suspect high salvage pathway activity, consider experiments in uridine-depleted medium or with the addition of inhibitors of nucleoside transport, such as dipyridamole, to potentiate the effect of this compound.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound treatment and uridine rescue experiments.

Table 1: In Vitro Efficacy of this compound (Emvododstat) in Various Leukemia Cell Lines

Cell LineDescriptionIC50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)7.17
Molt4T-cell Acute Lymphoblastic Leukemia (ALL)5.8
U937Pro-monocytic, AML8
JurkatT-cell ALL9.4
K562Erythroleukemia11.5
MV4-11AML27
Sup-T1T-cell Lymphoblastic Lymphoma28.1
HL60Acute Promyelocytic Leukemia592.5
TF-1Erythroleukemia≥4000
Sup-B15B-cell Precursor ALL≥4000
RS4;11ALL≥4000
THP-1Acute Monocytic Leukemia≥4000
(Data sourced from[13])

Table 2: Uridine Rescue of DHODH Inhibitor Effects

DHODH InhibitorCell LineEffect MeasuredUridine Concentration for RescueReference
GSK983NeuroblastomaGrowth InhibitionAs low as 5 µM showed significant rescue[12]
Emvododstat (this compound)Primary AML BlastsReduction in total blasts and increase in CD14+ cellsDose-dependent reversal with ≥30 µM[14]
Brequinar (BRQ)Jurkat (T-ALL)Decrease in cell viabilityDose-dependent rescue[15][16]
MEDS433THP1, MV4-11, OCI AML3Apoptosis100 µM abrogated apoptosis[9]

Detailed Experimental Protocols

1. Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is a common method for assessing cell viability after treatment with compounds like this compound.[10][17][18]

  • Materials:

    • Opaque-walled 96-well or 384-well plates suitable for luminescence readings.

    • Cells in culture.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

    • Multichannel pipette.

    • Orbital shaker.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Plate cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL per well for 96-well plates (or 25 µL for 384-well plates). Include wells with medium only for background measurements.

    • Compound Treatment: Add various concentrations of this compound, with or without uridine, to the appropriate wells. Incubate for the desired treatment period (e.g., 72 hours).

    • Equilibration: After the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

    • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Record the luminescence using a plate-reading luminometer.

2. Extraction of Intracellular Nucleotides for HPLC or LC-MS/MS Analysis

This protocol provides a general method for extracting nucleotides from cultured cells for subsequent quantification.[16][18]

  • Materials:

    • Cultured cells.

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Ice-cold 60% Methanol.

    • Microcentrifuge.

    • Vortex mixer.

    • Heater block or water bath (95°C).

    • Sonicator.

    • Lyophilizer or speed vacuum concentrator.

  • Procedure:

    • Cell Harvesting: Detach adherent cells using trypsin or a cell scraper. For suspension cells, proceed to the next step.

    • Cell Counting and Pelleting: Take an aliquot for cell counting. Pellet the remaining cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.

    • Extraction: Resuspend the cell pellet in a specific volume of ice-cold 60% methanol. Vortex vigorously.

    • Lysis: Heat the samples at 95°C for 3 minutes, followed by sonication.

    • Clarification: Centrifuge the extract at high speed (e.g., 16,000 x g) for 5 minutes at 4°C to pellet cell debris.

    • Collection: Carefully collect the supernatant containing the nucleotides.

    • Drying: Dry the nucleotide extract using a lyophilizer or a speed vacuum concentrator.

    • Storage: Store the dried extract at -80°C until analysis by HPLC or LC-MS/MS.

Signaling Pathway and Experimental Workflow Diagrams

PTC299_Uridine_Pathway cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Multiple steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP_CTP UMP->UTP_CTP ... Pyrimidine Nucleotides (UTP, CTP) Uridine Monophosphate Exogenous Uridine Exogenous Uridine Uridine (intracellular) Uridine (intracellular) Exogenous Uridine->Uridine (intracellular) Nucleoside Transporters Uridine (intracellular)->UMP Uridine Kinase RNA_DNA_Synthesis RNA & DNA Synthesis UTP_CTP->RNA_DNA_Synthesis Required for VEGFA_Translation_Regulation Regulation of VEGFA mRNA Translation UTP_CTP->VEGFA_Translation_Regulation Modulates This compound This compound This compound->Dihydroorotate Inhibits Cell_Proliferation Cell Proliferation RNA_DNA_Synthesis->Cell_Proliferation Drives VEGFA_Protein VEGFA Protein Synthesis VEGFA_Translation_Regulation->VEGFA_Protein Inhibits

Caption: Mechanism of this compound action and uridine rescue.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_data Data Analysis Cell_Culture 1. Seed cells in multi-well plates Treatment 2. Treat with this compound +/- Uridine Cell_Culture->Treatment Incubation 3. Incubate for defined period Treatment->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Assess cell proliferation Nucleotide_Analysis Nucleotide Pool Analysis (HPLC/LC-MS) Incubation->Nucleotide_Analysis Measure pyrimidine depletion/rescue Protein_Analysis Protein Quantification (e.g., VEGFA ELISA/Western) Incubation->Protein_Analysis Quantify target protein levels IC50 Calculate IC50 values Viability->IC50 Rescue_Quant Quantify rescue effect Viability->Rescue_Quant Mechanism_Confirm Confirm mechanism Nucleotide_Analysis->Mechanism_Confirm Protein_Analysis->Rescue_Quant

Caption: General experimental workflow for studying this compound and uridine rescue.

VEGFA_Translation_Regulation Pyrimidine_Depletion Pyrimidine Depletion (due to this compound) hnRNP_L hnRNP L (RNA-Binding Protein) Pyrimidine_Depletion->hnRNP_L Alters activity/ localization miRNAs miR-297, miR-299, etc. Pyrimidine_Depletion->miRNAs Alters expression/ activity VEGFA_mRNA VEGFA mRNA Ribosome Ribosome VEGFA_mRNA->Ribosome Translation VEGFA_Protein VEGFA Protein Ribosome->VEGFA_Protein hnRNP_L->VEGFA_mRNA Binds to 3'-UTR (Promotes translation) miRNAs->VEGFA_mRNA Bind to 3'-UTR (Inhibit translation)

Caption: Regulation of VEGFA mRNA translation.

References

Addressing variability in PTC299 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PTC299 (Emvododstat). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to address potential variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This leads to the inhibition of cell proliferation and the translation of specific mRNAs, such as Vascular Endothelial Growth Factor A (VEGFA).[1][2][3]

Q2: Why do I observe different sensitivities to this compound across different cell lines?

A2: The sensitivity of cell lines to this compound is highly dependent on their reliance on the de novo versus the salvage pathway for pyrimidine synthesis.[1][4] Rapidly proliferating cells, such as cancer cells, are often more dependent on the de novo pathway and are therefore more sensitive to this compound.[5][6] Cells that can effectively utilize the salvage pathway, which recycles pyrimidines from the extracellular environment, will be less sensitive.[4]

Q3: Can the inhibitory effect of this compound be reversed?

A3: Yes, the effects of this compound can be rescued by supplementing the cell culture medium with uridine.[1][3] Uridine can be taken up by cells and converted into the necessary pyrimidine nucleotides via the salvage pathway, thus bypassing the DHODH inhibition.[3] This can be a useful experimental control to confirm that the observed effects are due to the inhibition of de novo pyrimidine synthesis.

Q4: Is this compound expected to have off-target effects?

A4: this compound has been shown to be a selective inhibitor of DHODH with a lack of off-target kinase inhibition.[2] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out. If you observe an unexpected phenotype that cannot be explained by DHODH inhibition, it is advisable to perform control experiments, such as comparing the effects with other structurally different DHODH inhibitors or using genetic knockdown of DHODH.[7]

Q5: What is the stability of this compound in solution?

A5: While specific degradation kinetics for this compound are not extensively published in the provided search results, it is a small molecule that has been used in numerous in vitro and in vivo studies, suggesting good stability under standard experimental conditions.[2][4] For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture medium.[8] It is always good practice to prepare fresh dilutions from a frozen stock for each experiment to minimize potential degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in cell viability/proliferation assays Inconsistent cell health or density: Unhealthy or inconsistently seeded cells can lead to variable results.[8]Ensure cells are in the logarithmic growth phase and have high viability before seeding. Use a consistent seeding density for all wells and plates.
Compound precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions.[8]Ensure the compound is fully dissolved in the DMSO stock solution before diluting it in the assay medium. Visually inspect for any precipitation after dilution.
Fluctuations in CO2 or temperature: Unstable incubator conditions can affect cell growth and drug efficacy.Regularly calibrate and monitor incubator CO2 and temperature levels.
Lower than expected potency (high IC50 value) Cell line reliance on the pyrimidine salvage pathway: The cell line may be efficiently utilizing extracellular pyrimidines.[4]Test the effect of this compound in combination with an inhibitor of the salvage pathway, such as dipyridamole, which blocks nucleoside uptake.[9]
Degradation of the compound: Improper storage or handling of this compound can lead to loss of activity.Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Assay interference: Components of the assay may interfere with this compound.If using a colorimetric or fluorometric assay, run a control with this compound in the absence of cells to check for any direct interaction with the assay reagents.
Inconsistent results in VEGFA expression analysis Variable oxygen levels in cell culture: VEGFA expression is often regulated by hypoxia.[1]For hypoxia-induced VEGFA experiments, ensure a consistent and controlled low-oxygen environment for all experimental groups.
Differences in cell confluence: VEGFA secretion can be influenced by cell density.Seed cells to reach a consistent level of confluence at the time of treatment and analysis.
Timing of sample collection: VEGFA protein levels can change over time after treatment.Perform a time-course experiment to determine the optimal time point for measuring VEGFA expression after this compound treatment.

Experimental Protocols

Cell Viability/Proliferation Assay (MTS Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation using a tetrazolium-based (MTS) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

VEGFA Secretion Assay (ELISA)

This protocol describes how to measure the amount of VEGFA secreted into the cell culture medium following treatment with this compound.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 24-well or 48-well tissue culture plates

  • Human VEGFA ELISA kit

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Seed cells in 24-well or 48-well plates and allow them to adhere.

  • Prepare dilutions of this compound in complete culture medium, including a vehicle control.

  • Treat the cells with this compound or vehicle control for the desired duration (e.g., 24-48 hours).

  • Collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the VEGFA ELISA on the cleared supernatant according to the manufacturer's protocol.

  • Measure the absorbance and calculate the concentration of VEGFA in each sample based on the standard curve.

  • Normalize the VEGFA concentration to the cell number or total protein content if significant differences in cell viability are observed.

Quantitative Data Summary

Parameter Cell Line Value Reference
EC50 for VEGFA protein production inhibition HeLa (hypoxia-induced)1.64 ± 0.83 nM[1]
IC50 for cell proliferation Leukemia cell lines~1 nM (most potent)[1]
EC50 for SARS-CoV-2 replication inhibition Vero E6 cells1.96 nM[2]
EC50 range for SARS-CoV-2 replication inhibition In tissue culture2.0–31.6 nM[10][11]

Visualizations

Signaling Pathway of this compound Action

PTC299_Mechanism Mechanism of Action of this compound cluster_cellular_processes Cellular Processes Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP RNA_DNA_Synthesis RNA & DNA Synthesis UTP_CTP->RNA_DNA_Synthesis VEGFA_Translation VEGFA mRNA Translation UTP_CTP->VEGFA_Translation Cell_Proliferation Cell Proliferation RNA_DNA_Synthesis->Cell_Proliferation This compound This compound This compound->Orotate Inhibits Cell_Viability_Workflow Workflow for Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat_cells Treat cells with this compound/vehicle prepare_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Measure absorbance incubate_mts->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

References

Technical Support Center: Assessing PTC299 Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the in vivo target engagement of PTC299 (also known as emvododstat). The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1][2][3][4][5] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of uridine and cytidine nucleotides required for DNA and RNA synthesis.[1][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn affects rapidly proliferating cells that are highly dependent on this pathway.[1][5]

Q2: How does inhibition of DHODH by this compound lead to reduced VEGFA levels?

A2: The reduction in Vascular Endothelial Growth Factor A (VEGFA) production is a key downstream effect of DHODH inhibition by this compound.[1][6] this compound was initially identified as an inhibitor of VEGFA mRNA translation.[1][2][3][4] The precise mechanism linking pyrimidine depletion to the specific inhibition of VEGFA translation is a subject of ongoing research, but it is a consistent and measurable outcome of this compound activity.

Q3: What are the primary pharmacodynamic (PD) biomarkers to assess this compound target engagement in vivo?

A3: The two primary PD biomarkers for assessing this compound target engagement in vivo are:

  • Increased Dihydroorotate (DHO) levels: DHO is the substrate of DHODH. Inhibition of the enzyme leads to an accumulation of DHO in plasma or serum, which is a direct and reliable indicator of target engagement.[1][2][3][4][5][7]

  • Decreased VEGFA levels: A reduction in circulating VEGFA levels in plasma or serum is a key downstream biomarker of this compound's biological activity.

Pharmacodynamic Biomarker Data

The following table summarizes the expected changes in key biomarkers following this compound administration, providing a clear overview for data interpretation.

BiomarkerMatrixExpected Change with this compound TreatmentRationale
Dihydroorotate (DHO)Plasma, Serum▲ IncreaseDirect consequence of DHODH enzyme inhibition.[1][2][3][4][5][7]
VEGFAPlasma, Serum▼ DecreaseDownstream effect of pyrimidine depletion on VEGFA mRNA translation.[1][6]
Uridine/CTP/UTPTumor Tissue, PBMCs▼ DecreaseDepletion of the pyrimidine nucleotide pool downstream of DHODH.[1]

Experimental Protocols and Troubleshooting

Protocol 1: Quantification of Dihydroorotate (DHO) in Plasma/Serum

This protocol outlines the general steps for measuring DHO levels using Liquid Chromatography-Mass Spectrometry (LC-MS), the standard method for this analysis.

Methodology:

  • Sample Collection: Collect whole blood from subjects at baseline (pre-dose) and at various time points post-PTC299 administration. Process the blood to obtain plasma (using EDTA or heparin as an anticoagulant) or serum. Store samples at -80°C until analysis.

  • Sample Preparation:

    • Thaw samples on ice.

    • Perform a protein precipitation step by adding a solvent like methanol or acetonitrile (often containing a stable isotope-labeled internal standard) to the plasma/serum sample.

    • Vortex thoroughly to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

    • Carefully collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Separate DHO from other metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

    • Detect and quantify DHO using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a DHO reference standard.

    • Quantify DHO concentrations in the study samples by interpolating their peak area ratios (DHO/internal standard) against the standard curve.

Protocol 2: Quantification of VEGFA in Plasma/Serum by ELISA

Methodology:

  • Sample Collection and Preparation:

    • Collect blood and prepare plasma or serum as described in Protocol 1. Avoid using grossly hemolyzed or lipemic samples.[8]

    • If samples are not to be used immediately, aliquot and store them at -80°C. Avoid repeated freeze-thaw cycles.[8][9]

    • Before the assay, bring all samples and reagents to room temperature.[10]

  • ELISA Procedure (based on a standard sandwich ELISA kit):

    • Prepare all reagents, standards, and samples as directed by the kit manufacturer.

    • Add standards and samples in duplicate to the wells of the VEGFA antibody-coated microplate.[9]

    • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).[9]

    • Wash the wells multiple times with the provided wash buffer to remove unbound substances. Ensure complete aspiration of the buffer after each wash.[11]

    • Add the biotin-conjugated detection antibody to each well and incubate.

    • Wash the wells again to remove the unbound detection antibody.

    • Add streptavidin-HRP (or other enzyme conjugate) to each well and incubate.

    • Wash the wells a final time.

    • Add the substrate solution (e.g., TMB) to the wells. A color change will develop.

    • Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration versus its known concentration.

    • Calculate the VEGFA concentration in the samples by interpolating their absorbance values from the standard curve.

Troubleshooting Guide: VEGFA ELISA
IssuePossible Cause(s)Recommended Solution(s)
High Background Insufficient washing.Increase the number of washes or the soak time between washes. Ensure complete aspiration of wash buffer.[11]
Cross-contamination of reagents.Use fresh pipette tips for each reagent and sample.[10]
Substrate solution exposed to light.Store and handle the substrate solution protected from light.[10]
Low Signal or Sensitivity Inactive reagents (improper storage).Ensure all kit components are stored at the recommended temperatures.[10] Do not use expired reagents.
Insufficient incubation times/temperatures.Adhere strictly to the incubation times and temperatures specified in the protocol.[11]
Reagents not at room temperature.Allow all reagents to equilibrate to room temperature before use.[8]
Poor Standard Curve Improper standard dilution.Prepare fresh standards for each assay. Ensure accurate pipetting and thorough mixing.[10]
Pipetting errors.Calibrate pipettes and use proper pipetting technique.
High Well-to-Well Variability Incomplete mixing of reagents.Ensure all reagents are thoroughly mixed before adding to wells.
Inconsistent washing.Use an automated plate washer if available for more consistent washing.[11]
Wells allowed to dry out.Do not let wells dry out between steps. Proceed immediately to the next step after washing.[10]

Visualizations

Signaling Pathway and Mechanism of Action

PTC299_Mechanism cluster_pathway De Novo Pyrimidine Synthesis cluster_drug cluster_downstream Downstream Effects Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP ... RNA/DNA Synthesis RNA/DNA Synthesis UTP/CTP->RNA/DNA Synthesis VEGFA Protein VEGFA Protein UTP/CTP->VEGFA Protein Reduced Translation This compound This compound This compound->Orotate Inhibition VEGFA mRNA VEGFA mRNA VEGFA mRNA->VEGFA Protein Translation Angiogenesis Angiogenesis VEGFA Protein->Angiogenesis

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and reducing VEGFA translation.

Experimental Workflow: In Vivo Target Engagement Assessment

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Biomarker Analysis cluster_results Data Interpretation A Administer this compound to Animal Model B Collect Blood Samples (Pre-dose and Post-dose) A->B C Process Blood to Plasma or Serum B->C D1 Measure DHO Levels (LC-MS/MS) C->D1 D2 Measure VEGFA Levels (ELISA) C->D2 E Assess Target Engagement: - Increased DHO - Decreased VEGFA D1->E D2->E

Caption: Workflow for assessing this compound target engagement from animal dosing to data analysis.

Troubleshooting Logic: Low VEGFA ELISA Signal

ELISA_Troubleshooting Start Low or No Signal in VEGFA ELISA Check1 Were reagents expired or stored improperly? Start->Check1 Action1 Repeat assay with new/validated reagents. Check1->Action1 Yes Check2 Were incubation times and temperatures correct? Check1->Check2 No Action2 Repeat assay, ensuring strict adherence to protocol. Check2->Action2 No Check3 Was the substrate added correctly and active? Check2->Check3 Yes Action3 Check substrate with positive control (HRP enzyme). Replace if necessary. Check3->Action3 No Check4 Were all steps performed in the correct order? Check3->Check4 Yes Action4 Review protocol and repeat the assay carefully. Check4->Action4 No

Caption: A decision tree for troubleshooting low signal issues in a VEGFA ELISA.

References

Improving the stability of PTC299 in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PTC299 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway.[1][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation in rapidly dividing cells, such as cancer cells, which are highly dependent on this pathway.[1][4] An important downstream effect of pyrimidine depletion by this compound is the inhibition of vascular endothelial growth factor (VEGF) mRNA translation.[1][5]

Q2: Why am I observing a decrease in the inhibitory effect of this compound over several days in my long-term cell culture?

A2: A decline in the inhibitory effect of a small molecule like this compound in long-term cultures can be attributed to several factors. The most common reasons include compound instability in the cell culture medium, cellular metabolism of the compound, or the development of cellular resistance. It is also possible that with increasing cell density, the effective concentration of the inhibitor per cell decreases.

Q3: How can I determine if this compound is stable in my specific cell culture medium?

A3: To confirm the stability of this compound in your experimental setup, you can perform a stability assay. This typically involves incubating this compound in your complete cell culture medium (without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO2). Samples of the medium can be collected at different time points (e.g., 0, 24, 48, 72 hours) and the concentration of this compound can be quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). A decrease in the concentration of the parent compound over time indicates instability.

Q4: Can components of the cell culture medium affect the stability of this compound?

A4: Yes, components in cell culture media can potentially impact the stability of small molecules. For instance, certain amino acids, vitamins, and metal ions can undergo degradation or chemical reactions, which may, in turn, affect the stability of a dissolved compound.[6][7][8] Light exposure and temperature fluctuations can also lead to the degradation of media components, which could indirectly influence the stability of this compound.[9]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound between experiments.
Potential Cause Troubleshooting/Validation Steps
Compound Degradation Prepare fresh stock solutions of this compound from powder for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect stock solutions and treated plates from light.
Variations in Cell Seeding Density Ensure a consistent cell seeding density across all experiments. Perform a cell count before each experiment to standardize the number of cells plated.
Cellular Health and Passage Number Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability to ensure cultures are healthy.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accuracy.
Problem 2: Complete loss of this compound activity in long-term ( > 72 hours) cultures.
Potential Cause Troubleshooting/Validation Steps
Significant Compound Instability Perform a stability study of this compound in your cell culture medium (see FAQ 3). If significant degradation is observed, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 48-72 hours).
Cellular Metabolism of this compound Analyze cell lysates and culture supernatant for the presence of this compound metabolites using HPLC-MS/MS. If metabolism is confirmed, more frequent dosing may be necessary.
Development of Cellular Resistance Culture cells in the presence of gradually increasing concentrations of this compound to select for resistant populations. Analyze these cells for changes in the expression of DHODH or other potential resistance mechanisms.[5]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC-MS/MS

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC-MS/MS system

Methodology:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the this compound stock solution in the complete cell culture medium to the final desired concentration (e.g., 1 µM).

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Time Points: Collect samples at 0, 24, 48, and 72 hours. The 0-hour time point represents the initial concentration.

  • Sample Preparation for HPLC-MS/MS:

    • At each time point, take an aliquot of the medium.

    • Perform a protein precipitation step by adding a 3-fold volume of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • HPLC-MS/MS Analysis:

    • Analyze the supernatant using a validated HPLC-MS/MS method to quantify the concentration of this compound. The method should be optimized for the specific properties of this compound.

    • Generate a standard curve using known concentrations of this compound in the same medium to accurately quantify the experimental samples.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Visualizations

PTC299_Mechanism_of_Action cluster_cell Cell This compound This compound DHODH DHODH This compound->DHODH Inhibits DeNovo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->DeNovo_Pyrimidine_Synthesis Catalyzes Pyrimidine_Pool Pyrimidine Pool (dCTP, dTTP) DeNovo_Pyrimidine_Synthesis->Pyrimidine_Pool Leads to DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Required for VEGF_mRNA_Translation VEGF mRNA Translation Pyrimidine_Pool->VEGF_mRNA_Translation Regulates Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Enables VEGF_Production VEGF Production VEGF_mRNA_Translation->VEGF_Production Leads to

Caption: Mechanism of action of this compound.

Stability_Troubleshooting_Workflow Start Inconsistent or Diminishing This compound Activity Check_Compound_Handling Review Compound Handling: - Fresh stock? - Aliquoted? - Light protection? Start->Check_Compound_Handling Perform_Stability_Assay Perform Stability Assay (HPLC-MS/MS) Check_Compound_Handling->Perform_Stability_Assay Is_Stable Is this compound Stable? Perform_Stability_Assay->Is_Stable Stable Yes Is_Stable->Stable Not_Stable No Is_Stable->Not_Stable Consider_Other_Factors Investigate Other Factors: - Cell density - Cellular metabolism - Resistance Stable->Consider_Other_Factors Optimize_Dosing Optimize Dosing Strategy: - Replenish medium with  fresh this compound periodically Not_Stable->Optimize_Dosing End Resolved Consider_Other_Factors->End Optimize_Dosing->End

References

Technical Support Center: Investigating Potential Resistance to PTC299 in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of resistance to PTC299 (emvododstat) in Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in AML?

This compound is an orally bioavailable small molecule that inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] Rapidly proliferating cells, such as AML blasts, have a high demand for pyrimidine nucleotides for DNA and RNA synthesis and are therefore highly dependent on this pathway.[4] Inhibition of DHODH by this compound leads to depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, differentiation, and/or apoptosis of AML cells.[1][2] this compound was initially identified as an inhibitor of Vascular Endothelial Growth Factor (VEGF) mRNA translation; however, this is now understood to be a downstream effect of pyrimidine starvation.[5][6][7]

Q2: My AML cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Several potential mechanisms could contribute to reduced sensitivity or resistance to this compound in AML cells. These include:

  • Upregulation of the Pyrimidine Salvage Pathway: This is considered a primary mechanism of resistance. Cells can compensate for the blockade of de novo pyrimidine synthesis by upregulating the salvage pathway, which utilizes extracellular pyrimidine nucleosides (uridine and cytidine) and deoxynucleosides (thymidine and deoxycytidine) to synthesize nucleotides.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Apoptosis Signaling: Changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family can confer resistance to this compound-induced cell death.

Q3: How can I experimentally investigate if the pyrimidine salvage pathway is responsible for resistance in my AML model?

You can assess the activity of the pyrimidine salvage pathway through several experimental approaches:

  • Uridine Rescue Assay: Culture your this compound-resistant AML cells in the presence of this compound with and without supplemental uridine. If the addition of uridine rescues the cells from the anti-proliferative effects of this compound, it strongly suggests that the salvage pathway is active and contributing to resistance.

  • Uridine Uptake Assay: Directly measure the uptake of radiolabeled uridine by sensitive and resistant cells. Increased uptake in resistant cells would indicate an enhanced salvage pathway activity.

  • Expression Analysis of Salvage Pathway Enzymes: Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of key enzymes in the pyrimidine salvage pathway, such as uridine-cytidine kinase (UCK) and thymidine kinase (TK).

Q4: What are the key enzymes in the pyrimidine salvage pathway that I should investigate?

The primary enzymes to investigate are:

  • Uridine-Cytidine Kinase (UCK1/2): Phosphorylates uridine and cytidine to UMP and CMP, respectively.

  • Thymidine Kinase (TK1/2): Phosphorylates thymidine and deoxyuridine to TMP and dUMP, respectively.

  • Deoxycytidine Kinase (dCK): Phosphorylates deoxycytidine to dCMP.

Upregulation of these kinases can enhance the cell's ability to utilize salvaged nucleosides, thereby circumventing the effects of this compound.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound sensitivity assays.
Potential Cause Troubleshooting Step
Cell line heterogeneity Perform single-cell cloning to establish a homogenous population for consistent drug response.
Variability in media composition Ensure consistent lots of fetal bovine serum (FBS) and other media supplements, as they can contain varying levels of nucleosides that may affect the pyrimidine salvage pathway.
Inaccurate cell counting Use an automated cell counter or a hemocytometer with trypan blue exclusion to ensure accurate and viable cell counts for seeding.
Drug stability Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions.
Problem 2: Difficulty in generating a this compound-resistant AML cell line.
Potential Cause Troubleshooting Step
Inappropriate starting concentration of this compound Begin with a concentration around the IC50 value for the parental cell line and gradually increase the concentration in a stepwise manner.
Insufficient duration of drug exposure Resistance development is a gradual process. Continue the selection process for several months, allowing the cells to adapt and develop stable resistance.
Cell line intolerance to high drug concentrations If cells do not tolerate a higher concentration, maintain them at the current concentration for a longer period before attempting to increase it again.

Quantitative Data Summary

Table 1: In Vitro Activity of Emvododstat (this compound) in various Leukemia Cell Lines

Cell LineCancer TypeIC50 (nM)Sensitivity
MOLM-13AML5.8Sensitive
MV4-11AML28.1Sensitive
HL60AML592.5Moderately Sensitive
TF-1Erythroleukemia≥4000Insensitive
Sup-B15B-cell ALL≥4000Insensitive
RS4;11B-cell ALL≥4000Insensitive
THP-1AML≥4000Insensitive

Data adapted from a study on the efficacy of emvododstat in preclinical models of acute myeloid leukemia.[8]

Detailed Experimental Protocols

Uridine Rescue Assay

This protocol determines if exogenous uridine can rescue AML cells from this compound-induced cytotoxicity, indicating a functional pyrimidine salvage pathway.

Materials:

  • This compound-sensitive and -resistant AML cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Uridine

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed sensitive and resistant AML cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

  • Allow cells to attach/acclimate overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Prepare a solution of uridine in a complete culture medium at a final concentration of 100 µM.

  • Treat the cells with this compound alone or in combination with 100 µM uridine. Include vehicle control (DMSO) and uridine alone controls.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves.

Rhodamine 123 Efflux Assay for ABC Transporter Activity

This flow cytometry-based assay measures the efflux of the fluorescent substrate Rhodamine 123, an indicator of ABC transporter activity.

Materials:

  • AML cell lines

  • Complete culture medium

  • Rhodamine 123 (Rh123)

  • ABC transporter inhibitor (e.g., Verapamil or Cyclosporin A)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Harvest and wash the AML cells. Resuspend in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Incubate the cells with a working concentration of Rh123 (e.g., 200 ng/mL) for 30-60 minutes at 37°C, protected from light.

  • For the inhibitor control, pre-incubate a separate aliquot of cells with the ABC transporter inhibitor for 30 minutes before adding Rh123.

  • After the loading period, wash the cells twice with ice-cold FACS buffer to remove extracellular Rh123.

  • Resuspend the cells in pre-warmed complete culture medium and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • After the efflux period, wash the cells with ice-cold FACS buffer and resuspend in FACS buffer for analysis.

  • Analyze the intracellular fluorescence of Rh123 using a flow cytometer (e.g., FITC channel).

  • Compare the fluorescence intensity of cells incubated with and without the ABC transporter inhibitor. A higher fluorescence intensity in the presence of the inhibitor indicates active drug efflux.[9][10]

Western Blot for Bcl-2 Family Proteins

This protocol details the detection of anti-apoptotic proteins Bcl-2 and Mcl-1, which can be upregulated in resistant cells.

Materials:

  • AML cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse AML cells in RIPA buffer on ice.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).[11][12][13][14]

Visualizations

PTC299_Mechanism_of_Action cluster_DeNovo De Novo Pyrimidine Synthesis cluster_CellularEffects Cellular Effects in AML Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA/RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Differentiation Differentiation Apoptosis Apoptosis This compound This compound This compound->Orotate Inhibits

Caption: Mechanism of action of this compound in AML cells.

PTC299_Resistance_Mechanisms cluster_Resistance Potential Resistance Mechanisms This compound This compound DeNovo_Block Blockade of De Novo Synthesis This compound->DeNovo_Block Salvage_Pathway Upregulation of Pyrimidine Salvage Pathway DeNovo_Block->Salvage_Pathway Leads to selection for Drug_Efflux Increased Drug Efflux (ABC Transporters) DeNovo_Block->Drug_Efflux Leads to selection for Apoptosis_Evasion Altered Apoptosis Signaling (Bcl-2 family) DeNovo_Block->Apoptosis_Evasion Leads to selection for Reduced_Efficacy Reduced this compound Efficacy Salvage_Pathway->Reduced_Efficacy Drug_Efflux->Reduced_Efficacy Apoptosis_Evasion->Reduced_Efficacy

Caption: Potential mechanisms of resistance to this compound in AML.

Experimental_Workflow cluster_Investigation Investigation of Resistance Mechanisms cluster_Salvage Pyrimidine Salvage cluster_Efflux Drug Efflux cluster_Apoptosis Apoptosis Start Observe Reduced This compound Sensitivity Uridine_Rescue Uridine Rescue Assay Start->Uridine_Rescue Rh123_Assay Rhodamine 123 Efflux Assay Start->Rh123_Assay Bcl2_WB Bcl-2 Family Western Blot Start->Bcl2_WB Uridine_Uptake Uridine Uptake Assay Uridine_Rescue->Uridine_Uptake Enzyme_Expression Salvage Enzyme Expression (qPCR/WB) Uridine_Uptake->Enzyme_Expression Conclusion Identify Dominant Resistance Mechanism(s) Enzyme_Expression->Conclusion ABC_Expression ABC Transporter Expression (qPCR/WB) Rh123_Assay->ABC_Expression ABC_Expression->Conclusion Apoptosis_Assay Annexin V/ PI Staining Bcl2_WB->Apoptosis_Assay Apoptosis_Assay->Conclusion

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Mitigating PTC299-Induced Cell Cycle Arrest in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address PTC299-induced cell cycle arrest in non-target cells during pre-clinical research. Our aim is to help you obtain accurate and reliable experimental results by mitigating unintended effects on non-target cell populations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell cycle arrest in our non-target control cell line after treatment with this compound. Is this expected?

A1: Yes, this is a known on-target effect of this compound. This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of pyrimidines, which are necessary for DNA and RNA synthesis. Rapidly dividing cells, including some non-target cell lines used in research, rely heavily on this pathway and are therefore susceptible to this compound-induced cell cycle arrest, typically in the S-phase or G1/S-phase.[1]

Q2: How can we mitigate this cell cycle arrest in our non-target cells to ensure our experimental results are specific to the intended target?

A2: The cell cycle arrest induced by this compound can be effectively reversed by supplementing the cell culture medium with exogenous pyrimidine nucleosides. Specifically, the addition of uridine or cytidine can rescue cells from this compound-induced proliferation arrest.[1] This is because these nucleosides can be utilized by the pyrimidine salvage pathway, bypassing the DHODH-inhibited de novo pathway.

Q3: What is the recommended concentration of uridine or cytidine for the rescue experiment?

A3: A common starting concentration for uridine or cytidine in rescue experiments is 100 µM.[1] However, the optimal concentration may vary depending on the cell line and experimental conditions. It is advisable to perform a titration experiment to determine the minimal concentration required for a complete rescue of the cell cycle profile in your specific non-target cell line.

Q4: Will the addition of uridine or cytidine interfere with the on-target effects of this compound in our cancer cell lines?

A4: This is a critical consideration. Many cancer cells are highly dependent on the de novo pyrimidine synthesis pathway and may have a less active salvage pathway.[1][2] Therefore, in some cancer cell lines, the rescue effect of exogenous nucleosides may be less pronounced compared to non-target cells. However, it is essential to empirically determine the differential response between your target and non-target cells to ensure the specificity of your findings.

Q5: Are there any known off-target effects of this compound other than cell cycle arrest?

A5: this compound is known to be a highly selective inhibitor of DHODH.[2] The primary "off-target" effects observed in a research setting, such as cell cycle arrest in non-target proliferating cells, are direct consequences of its on-target mechanism of DHODH inhibition. Clinical studies have reported some side effects, including hepatotoxicity in a small number of patients.

Troubleshooting Guide

Issue: Unexpectedly high levels of cell cycle arrest or cytotoxicity in non-target control cells.

Possible Cause Suggested Solution
High reliance of the non-target cell line on de novo pyrimidine synthesis. Implement a uridine/cytidine rescue protocol. Supplement the culture medium with 100 µM uridine or cytidine and assess the reversal of cell cycle arrest.
This compound concentration is too high for the specific non-target cell line. Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits the target cells while minimizing effects on non-target cells.
Cell line misidentification or contamination. Verify the identity of your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination.

Quantitative Data

Table 1: this compound-Induced S-Phase Cell Cycle Arrest in HT1080 Cells and Rescue by Pyrimidine Nucleosides

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55.230.114.7
This compound (100 nM)35.655.88.6
This compound (100 nM) + Uridine (100 µM)54.831.513.7
This compound (100 nM) + Cytidine (100 µM)56.129.514.4

Data is representative of expected results based on published literature for HT1080 cells and should be confirmed experimentally for your specific cell line.[1]

Table 2: IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer1.64 ± 0.83
HT1080FibrosarcomaVaries (constitutively high VEGFA)
Hematopoietic Cell Lines (average)Leukemia/LymphomaSensitive (<1000)
Solid Tumor Cell Lines (average)VariousLess Sensitive (>1000)

IC50 values can vary depending on the assay conditions and the specific characteristics of the cell line.[1]

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the analysis of cell cycle distribution in cells treated with this compound with or without uridine/cytidine rescue.

  • Materials:

    • Phosphate-buffered saline (PBS)

    • 70% ethanol, ice-cold

    • Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Procedure:

    • Seed and treat cells with this compound and/or uridine/cytidine for the desired time.

    • Harvest cells by trypsinization and wash once with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

    • Wash the fixed cells with PBS and centrifuge.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

2. Uridine/Cytidine Rescue Experiment

This protocol describes how to perform a rescue experiment to mitigate this compound-induced cell cycle arrest.

  • Materials:

    • Uridine stock solution (e.g., 100 mM in sterile water or PBS)

    • Cytidine stock solution (e.g., 100 mM in sterile water or PBS)

  • Procedure:

    • Prepare your complete cell culture medium.

    • Add uridine or cytidine from the stock solution to the medium to achieve the desired final concentration (e.g., 100 µM).

    • For the rescue condition, pre-incubate the cells with the uridine/cytidine-supplemented medium for 1-2 hours before adding this compound.

    • Add this compound to the appropriate wells at the desired concentration.

    • Incubate for the desired treatment duration before proceeding with downstream analysis (e.g., cell cycle analysis).

Visualizations

PTC299_Mechanism_of_Action cluster_0 De Novo Pyrimidine Synthesis cluster_1 Mitochondrion cluster_2 Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP ... UTP, CTP UTP, CTP UMP->UTP, CTP ... DNA/RNA Synthesis DNA/RNA Synthesis UTP, CTP->DNA/RNA Synthesis CellCycleArrest S-Phase Cell Cycle Arrest DNA/RNA Synthesis->CellCycleArrest Depletion leads to DHODH->Orotate This compound This compound This compound->DHODH Inhibits

Caption: Mechanism of this compound-induced cell cycle arrest.

Troubleshooting_Workflow Start Start: Unexpected cell cycle arrest in non-target cells Q1 Is the cell line known to be highly proliferative? Start->Q1 A1_Yes High dependence on de novo pyrimidine synthesis is likely. Q1->A1_Yes Yes A1_No Consider other factors. Q1->A1_No No Q2 Have you tried a uridine/cytidine rescue? A1_Yes->Q2 A1_No->Q2 A2_Yes Was the rescue successful? Q2->A2_Yes Yes A2_No Perform rescue experiment. (See Protocol) Q2->A2_No No A2_Yes_Success Problem Solved: Continue with rescue protocol in non-target controls. A2_Yes->A2_Yes_Success Yes A2_Yes_Fail Troubleshoot rescue protocol: - Check nucleoside concentration - Check cell line identity/health A2_Yes->A2_Yes_Fail No A2_No->A2_Yes

Caption: Troubleshooting workflow for unexpected cell cycle arrest.

Downstream_Signaling This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Leads to p53 p53 Activation Pyrimidine_Depletion->p53 cMyc c-Myc Downregulation Pyrimidine_Depletion->cMyc p21 p21 Upregulation p53->p21 Induces cMyc->p21 Represses (Inhibition releases repression) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: Downstream signaling of DHODH inhibition.

References

Validation & Comparative

PTC299's Potent DHODH Inhibition in Isolated Mitochondria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of PTC299's dihydroorotate dehydrogenase (DHODH) inhibition within isolated mitochondria, benchmarked against other known inhibitors.

This guide provides an objective comparison of this compound's performance with alternative DHODH inhibitors, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams to elucidate signaling pathways and experimental workflows.

Comparative Efficacy of DHODH Inhibitors in Isolated Mitochondria

This compound (also known as Emvododstat) has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] Notably, studies have demonstrated that this compound exhibits greater potency when tested in isolated mitochondria compared to in vitro enzyme assays, suggesting that the mitochondrial membrane environment is crucial for its optimal activity.[1][3] This characteristic distinguishes it from some other DHODH inhibitors.

Here, we present a summary of the inhibitory concentrations (IC50) of this compound and other well-established DHODH inhibitors, Brequinar and Teriflunomide, in isolated mitochondria. This data highlights the comparable, and in some contexts superior, efficacy of this compound.

CompoundTargetIC50 in Isolated MitochondriaKey Characteristics
This compound (Emvododstat) DHODHPotency similar to BrequinarOrally bioavailable small molecule; inhibits cytokine production and cell proliferation.[2]
Brequinar DHODHPotent inhibitorA well-established, potent, and selective DHODH inhibitor.[5]
Teriflunomide DHODHLess potent than this compound and Brequinar in this contextActive metabolite of Leflunomide; approved for treating autoimmune diseases.[6]

Visualizing the Mechanism and Experimental Approach

To better understand the underlying biology and the experimental validation process, the following diagrams illustrate the DHODH signaling pathway and the workflow for assessing inhibitor potency in isolated mitochondria.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors cluster_Downstream Downstream Effects DHODH DHODH Orotate Orotate DHODH->Orotate CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis CoQ Ubiquinone (CoQ) CoQ->DHODH This compound This compound This compound->DHODH inhibition Brequinar Brequinar Brequinar->DHODH inhibition Teriflunomide Teriflunomide Teriflunomide->DHODH inhibition Cell_Proliferation Cell Proliferation Pyrimidine_Synthesis->Cell_Proliferation Cytokine_Production Cytokine Production Pyrimidine_Synthesis->Cytokine_Production

Caption: DHODH Inhibition Pathway.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay DHODH Activity Assay cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Hematological cancer cells) Homogenization 2. Cell Homogenization Cell_Culture->Homogenization Centrifugation 3. Differential Centrifugation Homogenization->Centrifugation Mitochondria_Isolation 4. Isolation of Mitochondria Centrifugation->Mitochondria_Isolation Incubation 5. Incubation with Substrate (Dihydroorotate) & Inhibitors (this compound, Brequinar, Teriflunomide) Mitochondria_Isolation->Incubation Reaction_Termination 6. Termination of Enzymatic Reaction Incubation->Reaction_Termination Orotate_Quantification 7. Quantification of Orotate (LC-MS/MS) Reaction_Termination->Orotate_Quantification IC50_Determination 8. Determination of IC50 Values Orotate_Quantification->IC50_Determination Comparison 9. Comparative Analysis of Inhibitor Potency IC50_Determination->Comparison

Caption: Experimental Workflow for DHODH Inhibition Assay.

Experimental Protocols

The validation of this compound's DHODH inhibition in isolated mitochondria involves a multi-step process, from the isolation of the organelles to the precise measurement of enzymatic activity.

Isolation of Mitochondria

A standard method for isolating mitochondria from cultured cells involves differential centrifugation.

  • Cell Harvesting and Homogenization:

    • Harvest cultured cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a mitochondrial isolation buffer (e.g., containing sucrose, HEPES, and EGTA).

    • Homogenize the cells using a Dounce homogenizer or a similar mechanical method on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in the isolation buffer and repeating the high-speed centrifugation step.

    • Resuspend the final mitochondrial pellet in an appropriate buffer for the DHODH activity assay.

DHODH Activity Assay in Isolated Mitochondria

The activity of DHODH is determined by measuring the conversion of its substrate, dihydroorotate, to orotate.

  • Reaction Setup:

    • In a reaction buffer, combine the isolated mitochondria with the substrate, dihydroorotate.

    • Add varying concentrations of the DHODH inhibitors (this compound, Brequinar, Teriflunomide) or a vehicle control to different reaction tubes.

  • Enzymatic Reaction and Quantification:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction, for instance, by adding a quenching agent like a strong acid.

    • Quantify the amount of orotate produced using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]

  • Data Analysis:

    • Calculate the rate of orotate production for each inhibitor concentration.

    • Plot the percentage of DHODH inhibition against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce DHODH activity by 50%.

Alternative spectrophotometric assays can also be employed, which measure the reduction of an artificial electron acceptor like 2,6-dichlorophenol-indophenol (DCPIP).[7][8]

Conclusion

The validation of this compound's inhibitory action on DHODH within isolated mitochondria underscores its potential as a potent and targeted therapeutic agent. Its efficacy in this more physiologically relevant context, comparable to that of Brequinar, positions it as a significant compound in the landscape of DHODH inhibitors for research and clinical development. The provided protocols and diagrams offer a framework for the replication and further investigation of this compound and other inhibitors targeting this crucial metabolic enzyme.

References

Comparative analysis of PTC299's efficacy in different hematologic malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of PTC299 (also known as emvododstat), a novel inhibitor of dihydroorotate dehydrogenase (DHODH), in various hematologic malignancies. This compound targets the de novo pyrimidine biosynthesis pathway, a critical metabolic route for the proliferation of cancer cells. This guide compares its performance with alternative standard-of-care therapies and provides detailed experimental data and protocols to support further research and development.

Executive Summary

This compound has demonstrated potent and broad-spectrum activity against a range of hematologic cancer cells in preclinical studies. Its mechanism of action, the inhibition of DHODH, is particularly effective in hematologic malignancies due to their frequent reliance on the de novo pyrimidine synthesis pathway for nucleotide production, a consequence of a often reduced pyrimidine salvage pathway.[1][2][3][4] Preclinical data indicates that this compound has low nanomolar efficacy in inhibiting the proliferation of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) cell lines.[5] While clinical data remains limited, with a Phase 1b study in relapsed/refractory acute leukemias being terminated before enrollment, the preclinical evidence suggests this compound holds promise as a therapeutic agent for hematologic cancers.[6][7]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Hematologic Malignancy Cell Lines
Cell LineHematologic MalignancyThis compound IC50/EC50 (nM)Citation(s)
MOLM-13Acute Myeloid Leukemia (AML)~1[8]
Patient-derived AMLAcute Myeloid Leukemia (AML)2 - 60[9][10][11]
MDSLMyelodysplastic Syndrome (MDS)12.6[5]
SKM-1Myelodysplastic Syndrome (MDS)19.7[5]
HL-60Acute Promyelocytic Leukemia<30[9]
THP-1Acute Monocytic Leukemia<30[9]
Jurkat-BCLT-cell Leukemia<30[9]
Table 2: Comparative In Vitro Efficacy of Standard-of-Care Agents in Hematologic Malignancy Cell Lines
DrugHematologic MalignancyCell LineIC50 (nM)Citation(s)
CytarabineAcute Myeloid Leukemia (AML)KG-1~1900 (as µg/mL)[12]
MOLM13Not specified[13]
THP-1~1900 (as µg/mL)[12]
HL-60Varies[14]
DoxorubicinAcute Myeloid Leukemia (AML)THP-1~220[12]
MOLM-13Lower than U-937[15]
K562~800 (as µg/mL)[16]
BortezomibMultiple MyelomaRPMI-822615.9[17]
U-2667.1[17]
MM.1SLower than U266 & RPMI8226[18]
NCI-H929Lower than U266 & RPMI8226[18]
LenalidomideMultiple MyelomaVarious150 - 7000[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for suspension cell lines, which are common in hematologic malignancy research.

Materials:

  • Hematologic cancer cell lines

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium.

  • Compound Addition: Add various concentrations of this compound or alternative drugs to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Centrifugation (for suspension cells): Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

  • Medium Removal: Carefully aspirate the supernatant without disturbing the cell pellet.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay (DCIP Assay)

This colorimetric assay measures the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO)

  • Decylubiquinone (Coenzyme Q10 analog)

  • 2,6-dichloroindophenol (DCIP)

  • This compound or other inhibitors

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the recombinant DHODH enzyme with various concentrations of this compound or other inhibitors in the assay buffer for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a substrate mix containing DHO, decylubiquinone, and DCIP.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm over time using a spectrophotometer. The reduction of DCIP leads to a color change and a decrease in absorbance.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Quantification of Intracellular Pyrimidine Nucleotides (HPLC)

This protocol outlines the general steps for measuring intracellular nucleotide pools using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cultured hematologic cancer cells

  • Perchloric acid (PCA) or other extraction buffer

  • Potassium hydroxide (KOH) for neutralization

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent)

  • Nucleotide standards (UTP, CTP, etc.)

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound or other compounds for a specified duration.

  • Cell Lysis and Extraction: Harvest the cells and lyse them using cold PCA to precipitate proteins and extract the nucleotides.

  • Neutralization: Neutralize the extract with KOH to precipitate potassium perchlorate.

  • Centrifugation: Centrifuge the sample to remove the precipitate.

  • HPLC Analysis: Inject the supernatant into the HPLC system. The nucleotides are separated based on their retention times.

  • Detection and Quantification: Detect the nucleotides using a UV detector. Quantify the concentration of each nucleotide by comparing the peak areas to a standard curve generated with known concentrations of nucleotide standards.

Mandatory Visualization

Signaling Pathway Diagram

De_Novo_Pyrimidine_Synthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CO2 CO2 CO2->Carbamoyl_Phosphate 2 ATP 2 ATP 2 ATP->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate Dihydroorotate_mito->Orotate DHODH Orotate_cyto Orotate Orotate->Orotate_cyto DHODH DHODH This compound This compound This compound->DHODH OMP Orotidine Monophosphate Orotate_cyto->OMP PRPP PRPP PRPP->OMP UMP Uridine Monophosphate OMP->UMP UDP Uridine Diphosphate UMP->UDP UTP Uridine Triphosphate UDP->UTP CTP Cytidine Triphosphate UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA

Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.

Experimental Workflow Diagram: Cell Proliferation (MTT) Assay

MTT_Assay_Workflow start Start seed_cells Seed suspension cells in 96-well plate start->seed_cells add_compounds Add this compound and control compounds seed_cells->add_compounds incubate1 Incubate for 48-72 hours add_compounds->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 centrifuge Centrifuge plate to pellet cells incubate2->centrifuge remove_medium Aspirate supernatant centrifuge->remove_medium solubilize Add solubilization solution and mix remove_medium->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell proliferation using the MTT assay.

Logical Relationship Diagram: this compound's Mechanism of Action

PTC299_Mechanism_of_Action This compound This compound DHODH DHODH Inhibition This compound->DHODH DeNovo Decreased de novo Pyrimidine Synthesis DHODH->DeNovo PyrimidinePool Depletion of Pyrimidine Nucleotide Pool (UTP, CTP) DeNovo->PyrimidinePool DNASynthesis Inhibition of DNA & RNA Synthesis PyrimidinePool->DNASynthesis Proliferation Inhibition of Cell Proliferation DNASynthesis->Proliferation Apoptosis Induction of Apoptosis DNASynthesis->Apoptosis

Caption: Logical flow of this compound's mechanism leading to anti-cancer effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers at the forefront of oncology and virology, understanding the intricate mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of PTC299 (also known as Emvododstat), a potent inhibitor of dihydroorotate dehydrogenase (DHODH), and its consequential suppression of Vascular Endothelial Growth Factor (VEGF). By presenting key experimental data, detailed protocols, and clear visual representations of the underlying pathways, this document serves as a critical resource for evaluating this compound's performance against other DHODH inhibitors.

Introduction: DHODH as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA. Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for pyrimidines, making DHODH an attractive target for therapeutic intervention. Inhibition of DHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and inhibition of proliferation. Furthermore, DHODH inhibition has been shown to modulate the expression of key proteins involved in cancer progression and viral replication, including the potent pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF).

This compound: A Potent DHODH Inhibitor with Anti-VEGF Activity

This compound is a novel, orally bioavailable small molecule that was initially identified as an inhibitor of VEGF protein synthesis.[1][2] Subsequent research has definitively established that this compound's primary mechanism of action is the potent inhibition of DHODH.[3][4] The suppression of VEGF is a downstream consequence of this enzymatic inhibition.[1][3]

The link between DHODH inhibition by this compound and the subsequent reduction in VEGF production has been solidified by experiments showing that the anti-VEGF effect can be completely rescued by the addition of exogenous uridine, which bypasses the de novo pyrimidine synthesis pathway.[3] This confirms that the depletion of the pyrimidine pool is the direct cause of the observed decrease in VEGF levels.

Comparative Performance of DHODH Inhibitors

The therapeutic landscape of DHODH inhibitors includes several compounds that have been investigated for various indications. Here, we compare the potency of this compound with other well-known DHODH inhibitors, Brequinar and Teriflunomide.

InhibitorTargetIC50/EC50Cell Line/AssayReference
This compound DHODH~1 nM (IC50)Leukemia cells[5]
VEGF Production1.64 nM (EC50)HeLa cells (hypoxia-induced)[3][6]
Brequinar DHODH2.1 nM (IC50)Human DHODH enzyme assay[7]
Cell Proliferation>50 µM (IC50)HCT 116, HT-29, MIA PaCa-2[4]
Teriflunomide DHODH24.5 nM (IC50)Human DHODH enzyme assay[7]
Cell Proliferation31.36 - 59.72 µM (IC50)Triple-negative breast cancer cells[8]

Note: IC50 and EC50 values can vary depending on the cell line and assay conditions. The data presented here is for comparative purposes.

Preclinical and Clinical Evidence of this compound's Efficacy

Preclinical Data in Xenograft Models

In preclinical studies using human tumor xenograft models, this compound has demonstrated significant anti-tumor activity. Treatment with this compound resulted in a dose-dependent inhibition of tumor growth.[2] This anti-tumor effect was accompanied by a marked reduction in both intratumoral and circulating levels of human VEGF, by up to 90%.[1] Furthermore, histological analysis of tumors from this compound-treated animals revealed a normalization of the tumor vasculature, consistent with the inhibition of angiogenesis.[1]

Clinical Trial Data

Clinical trials in patients with advanced solid tumors have provided evidence of this compound's target engagement and anti-tumor activity. In a Phase 1b study, oral administration of this compound led to a dose-dependent decrease in serum VEGF levels.[1] Patients with elevated baseline VEGF levels experienced a median reduction of 37.7%.[1] Importantly, a reduction in circulating VEGF of ≥10% was significantly associated with a longer duration of stable disease.[2][6] These clinical findings support the preclinical data and the proposed mechanism of action of this compound.

Experimental Protocols

VEGF Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for quantifying VEGF levels in cell culture supernatants or patient serum.

Materials:

  • VEGF ELISA kit (containing a pre-coated microplate, detection antibody, standards, and buffers)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash bottle or automated plate washer

  • Pipettes and tips

Procedure:

  • Prepare Reagents: Reconstitute standards and prepare working solutions of antibodies and buffers according to the kit manufacturer's instructions.

  • Add Samples and Standards: Add standards and samples (in duplicate or triplicate) to the wells of the pre-coated microplate.

  • Incubate: Incubate the plate at the recommended temperature and duration to allow VEGF to bind to the capture antibody.

  • Wash: Wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

  • Wash: Repeat the washing step.

  • Add Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate to each well and incubate.

  • Wash: Repeat the washing step.

  • Add Substrate: Add the TMB substrate solution to each well. A color change will develop in proportion to the amount of VEGF present.

  • Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculate Results: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF in the samples.

DHODH Enzyme Activity Assay

This protocol describes a common method for measuring the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., Tris-HCl with detergents and cofactors)

  • Dihydroorotate (DHO) - the substrate

  • An electron acceptor (e.g., 2,6-dichloroindophenol - DCIP)

  • Coenzyme Q10 (a component of the electron transport chain)

  • Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 600 nm for DCIP)

  • Test compounds (e.g., this compound) and controls

Procedure:

  • Prepare Reagents: Prepare stock solutions of DHO, DCIP, Coenzyme Q10, and the DHODH enzyme in the assay buffer.

  • Compound Pre-incubation: Add the test compounds at various concentrations to the wells of a microplate. Add a vehicle control (e.g., DMSO) to the control wells.

  • Add Enzyme: Add the DHODH enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Initiate the enzymatic reaction by adding a mixture of the substrate (DHO) and the electron acceptor (DCIP) to all wells.

  • Monitor Reaction: Immediately begin monitoring the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) over time using a microplate reader. The rate of absorbance decrease is proportional to the DHODH activity.

  • Calculate Inhibition: Calculate the percentage of DHODH inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanisms and relationships discussed, the following diagrams have been generated using the DOT language for Graphviz.

DHODH_VEGF_Pathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_translation VEGF Production cluster_inhibition Inhibition cluster_effects Downstream Effects Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Reduced_VEGF Reduced VEGF Production UTP_CTP UTP, CTP UMP->UTP_CTP ... VEGF_mRNA VEGF mRNA UTP_CTP->VEGF_mRNA Required for transcription VEGF_Protein VEGF Protein UTP_CTP->VEGF_Protein Required for translation VEGF_mRNA->VEGF_Protein Translation This compound This compound This compound->Orotate Inhibits DHODH Anti_Angiogenesis Anti-Angiogenesis Reduced_VEGF->Anti_Angiogenesis

Caption: The DHODH-VEGF signaling pathway and the mechanism of this compound action.

Experimental_Workflow cluster_cell_culture In Vitro Experiments cluster_assays Assays cluster_xenograft In Vivo Experiments cluster_endpoints Endpoints Cell_Culture Cancer Cell Lines (e.g., HeLa, HT1080) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment VEGF_ELISA VEGF Quantification (ELISA) Treatment->VEGF_ELISA DHODH_Assay DHODH Activity Assay Treatment->DHODH_Assay Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay Xenograft Tumor Xenograft Model (e.g., Nude Mice) PTC299_Treatment Oral Administration of this compound Xenograft->PTC299_Treatment Tumor_Growth Measure Tumor Volume PTC299_Treatment->Tumor_Growth VEGF_Levels Measure Serum/Tumor VEGF PTC299_Treatment->VEGF_Levels MVD Microvessel Density (Immunohistochemistry) PTC299_Treatment->MVD

Caption: Experimental workflow for evaluating the effects of this compound.

Logical_Relationship This compound This compound Administration DHODH_Inhibition DHODH Inhibition This compound->DHODH_Inhibition Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH_Inhibition->Pyrimidine_Depletion VEGF_Suppression VEGF Production Suppression Pyrimidine_Depletion->VEGF_Suppression Anti_Tumor_Activity Anti-Tumor/Anti-Viral Activity Pyrimidine_Depletion->Anti_Tumor_Activity Directly causes (Cell Cycle Arrest) VEGF_Suppression->Anti_Tumor_Activity Contributes to

References

A Head-to-Head Showdown: PTC299 and Competing DHODH Inhibitors in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of PTC299 (emvododstat) with other notable dihydroorotate dehydrogenase (DHODH) inhibitors, including brequinar, ASLAN003, and BAY 2402234, reveals a potent new avenue for differentiation therapy in acute myeloid leukemia (AML). Preclinical data highlights the efficacy of these agents in curbing cancer cell proliferation and inducing differentiation, offering hope for a disease with historically poor outcomes.

Inhibition of DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway, has emerged as a promising therapeutic strategy in AML.[1] Malignant cells, with their high demand for nucleotides to sustain rapid proliferation, are particularly vulnerable to the pyrimidine starvation induced by DHODH inhibitors.[1][2] This targeted approach not only triggers cell death but also promotes the differentiation of leukemic blasts into mature myeloid cells, a key goal of AML therapy.[1][3] this compound (emvododstat) is an orally bioavailable small molecule that directly binds to and inhibits DHODH.[4][5] This guide provides a comparative analysis of this compound and other DHODH inhibitors based on available preclinical data.

Comparative Efficacy in AML Cell Lines

In vitro studies across various AML cell lines demonstrate the potent anti-leukemic activity of this compound and its counterparts. The half-maximal inhibitory concentration (IC50) for cell proliferation and the half-maximal effective concentration (EC50) for inducing differentiation are key metrics for comparison.

Table 1: In Vitro Activity of DHODH Inhibitors on AML Cell Proliferation (IC50)

CompoundCell LineIC50 (nM)Reference
This compound (emvododstat) MOLM-133[4]
Multiple Leukemia Lines5.8 - 28.1[4]
Brequinar Primary AML Cells≥219[6]
ASLAN003 THP-1152[7]
MOLM-14582[7]
KG-1382[7]
BAY 2402234 Various AML Cell LinesSub-nanomolar to low-nanomolar range[8]

Table 2: In Vitro Differentiation-Inducing Activity of DHODH Inhibitors (EC50)

CompoundCell LineEC50 (nM)Reference
ASLAN003 THP-128[7]
MOLM-1485[7]
KG-156[7]

Direct comparative studies highlight the superior potency of this compound. In primary AML patient cell cultures, this compound exhibited significantly lower IC50 values (≤31 nM in 4 out of 5 samples) compared to brequinar (≥219 nM) and teriflunomide (≥7280 nM).[6]

Similarly, ASLAN003 has demonstrated greater efficacy in inducing differentiation compared to brequinar. In MOLM-14 cells treated with 100 nM of each compound, ASLAN003 induced CD11b expression in 63.9% of cells, nearly twofold higher than the 33.1% observed with brequinar.[9]

Mechanism of Action: The DHODH Signaling Pathway

DHODH inhibitors exert their anti-leukemic effects by blocking the fourth enzymatic step in the de novo pyrimidine biosynthesis pathway. This leads to the depletion of uridine and other pyrimidine nucleotides essential for DNA, RNA, and glycoprotein synthesis. The resulting "pyrimidine starvation" forces AML cells, which are highly dependent on this pathway, into cell cycle arrest, differentiation, and/or apoptosis.[1][4] The specificity of this on-target effect is confirmed by "rescue" experiments, where the addition of exogenous uridine abrogates the effects of the DHODH inhibitors.[9][10]

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors DHODH Inhibitors cluster_Pathway De Novo Pyrimidine Synthesis cluster_Cellular_Effects Cellular Effects in AML DHODH DHODH Orotate Orotate DHODH->Orotate Product Pyrimidine_Depletion Pyrimidine Depletion Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP UMP Orotate->UMP Orotate->Pyrimidine_Depletion Leads to This compound This compound This compound->DHODH Inhibition Others Brequinar, ASLAN003, BAY 2402234 Others->DHODH Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA, RNA, Glycoproteins UTP_CTP->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Differentiation Differentiation Pyrimidine_Depletion->Differentiation Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture AML Cell Culture (e.g., MOLM-13, THP-1) Treatment Treatment with DHODH Inhibitors Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo, MTT) Treatment->Viability_Assay Differentiation_Assay Differentiation Assay (Flow Cytometry for CD11b/CD14) Treatment->Differentiation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay Xenograft_Model AML Xenograft Model (e.g., NSG mice) Viability_Assay->Xenograft_Model Informs Differentiation_Assay->Xenograft_Model Informs Apoptosis_Assay->Xenograft_Model Informs In_Vivo_Treatment In Vivo Treatment (e.g., Oral Gavage) Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement & Survival Analysis In_Vivo_Treatment->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Analysis (Flow Cytometry of BM, Spleen) Tumor_Measurement->Ex_Vivo_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of PTC299: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of the investigational drug PTC299, also known as ataluren, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential information and a step-by-step approach to the safe handling and disposal of this compound.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key information for ataluren, the active compound in the commercial product Translarna™. This information is crucial for risk assessment and handling procedures.

ParameterValueSource
Chemical Name Ataluren[1][2][3]
Synonyms This compound[4][5]
Recommended Daily Dose (Clinical) 40 mg/kg body weight[1][3]
Formulation Granules for oral suspension[2]
Storage of Prepared Dose (Refrigerated) Discard if not used within 24 hours (2-8°C)[1][2]
Storage of Prepared Dose (Room Temp) Discard if not used within 3 hours (15-30°C)[1][2]

Experimental Protocols: Disposal Procedures

The disposal of this compound, as with any investigational compound, must be conducted in accordance with local, state, and federal regulations. The following is a general, step-by-step protocol for the proper disposal of this compound and associated materials.

1. Hazard Identification and Assessment:

  • Review the Safety Data Sheet (SDS) for this compound if available from the supplier. If an SDS is not available, treat the compound as potentially hazardous.

  • The European Medicines Agency documentation for ataluren (Translarna™) states that any unused medicinal product or waste material should be disposed of in accordance with local requirements.[1][2][3]

2. Segregation of Waste:

  • Segregate this compound waste from other laboratory waste streams.

  • This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing this compound.

3. Waste Collection and Labeling:

  • Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Collect liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container.

  • The label should include the chemical name ("this compound" or "Ataluren"), the concentration (if in solution), and the appropriate hazard warnings.

4. Disposal of Contaminated Materials:

  • Non-hazardous materials: Empty oral medication bottles that do not contain protected patient information can be discarded in the regular trash.[6]

  • Biohazardous/Chemotoxic Waste: Non-hazardous agents can be placed in red biohazard-chemotoxic containers for incineration.[6]

  • Hazardous Waste: Medications deemed hazardous (e.g., P-listed or U-listed) must be collected by environmental health and safety personnel for incineration by an approved vendor.[6][7]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.

  • EHS will ensure the waste is transported to a licensed hazardous waste disposal facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PTC299_Disposal_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_disposal_paths Disposal Paths start This compound Waste Generated assess_sds Review Safety Data Sheet (SDS) start->assess_sds is_hazardous Hazardous? assess_sds->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (Consult local guidelines) is_hazardous->non_hazardous No hazardous Segregate as Hazardous Chemical Waste is_hazardous->hazardous Yes / Unsure contact_ehs Contact Environmental Health & Safety (EHS) hazardous->contact_ehs final_disposal Dispose via Licensed Hazardous Waste Vendor contact_ehs->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling PTC299

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling PTC299 (also known as Emvododstat). This compound is a potent, orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Its mechanism of action involves disrupting the synthesis of pyrimidines, which are essential for cell proliferation, making it a subject of investigation for treating hematologic malignancies and viral infections.[1][2] Due to its potent biological activity, strict adherence to the following safety protocols is mandatory to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a potent small molecule inhibitor, personnel must use comprehensive personal protective equipment to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesWear two pairs of powder-free, disposable nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately upon contamination and both pairs at least every two hours.
Body Protection Disposable GownA disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs is required. Gowns should be changed immediately if contaminated.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield must be worn over the safety goggles when there is a risk of splashes or aerosol generation, such as during reconstitution or transfer of the compound.
Respiratory Protection N95 Respirator or HigherAn N95 respirator is the minimum requirement when handling powdered this compound or when there is a potential for aerosolization. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary based on a site-specific risk assessment.
Foot Protection Closed-toe Shoes and Shoe CoversSturdy, closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn when handling this compound and removed before exiting the designated handling area.

Operational Handling Plan

A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel only.

Step-by-Step Handling Protocol:
  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the designated handling area by covering the work surface with absorbent, plastic-backed liners. All required equipment (e.g., analytical balance, vials, spatulas, solvents) should be placed within the designated area.

  • Weighing: If working with powdered this compound, conduct all weighing operations within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure. Use dedicated, labeled utensils for handling the compound.

  • Reconstitution: To reconstitute this compound, slowly add the recommended solvent to the vial containing the compound. Keep the vial opening pointed away from you and other personnel. Cap the vial securely and mix gently by inversion or vortexing until the compound is fully dissolved.

  • Cell Culture and In Vitro Assays: When adding this compound to cell cultures or other experimental systems, perform the procedure in a biological safety cabinet (BSC) to maintain sterility and containment. Use filtered pipette tips to prevent aerosol generation.

  • Post-Handling: After completing the experimental procedures, decontaminate all surfaces and equipment in the designated handling area with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant). All disposable materials used in the handling of this compound should be considered contaminated waste.

Disposal Plan

All waste generated from the handling of this compound must be managed as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, absorbent liners, pipette tips, and empty vials. Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not dispose of liquid waste containing this compound down the drain.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Final Disposal: All hazardous waste containers must be sealed and disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of this compound's mechanism and the procedural flow for its safe handling, the following diagrams have been created.

PTC299_Signaling_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Enters Mitochondrion Orotate Orotate DHODH->Orotate Catalyzes This compound This compound This compound->DHODH Inhibits UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis DNA Synthesis DNA Synthesis CTP->DNA Synthesis Viral Replication\n& Cell Proliferation Viral Replication & Cell Proliferation RNA Synthesis->Viral Replication\n& Cell Proliferation DNA Synthesis->Viral Replication\n& Cell Proliferation

Caption: Mechanism of action of this compound, illustrating its inhibition of DHODH.

Experimental_Workflow_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Designated Handling Area A->B C Weigh this compound in Containment Hood D Reconstitute Compound C->D E Perform Experiment (e.g., Cell Treatment) D->E F Decontaminate Work Area and Equipment E->F G Segregate and Dispose of Hazardous Waste F->G H Doff PPE Correctly G->H

Caption: Step-by-step workflow for the safe handling of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。